3-(2-Methylphenyl)propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRKNEAMPYVPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176586 | |
| Record name | 3-(2-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22084-89-5 | |
| Record name | 3-(2-Methylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022084895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(2-Methylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of 3-(2-Methylphenyl)propionic acid (CAS No. 22084-89-5), a carboxylic acid building block with applications in organic synthesis and pharmaceutical research. This guide consolidates key chemical and physical data, outlines a representative synthetic protocol, and explores its potential biological activities and mechanisms of action. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.
Chemical Identification and Properties
This compound, also known as 2-Methylhydrocinnamic acid, is an aromatic carboxylic acid.[1] Its unique structure, featuring a propionic acid chain attached to a phenyl ring with a methyl group at the ortho position, makes it a valuable intermediate in various synthetic applications.[2][3]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 22084-89-5[1][2][4][5][6] |
| Molecular Formula | C10H12O2[1][2][4][5] |
| Molecular Weight | 164.20 g/mol [5][7] |
| IUPAC Name | 3-(2-methylphenyl)propanoic acid[2] |
| Synonyms | 3-o-Tolylpropanoic acid, 2-Methylhydrocinnamic acid, Benzenepropanoic acid, 2-methyl-[1] |
| InChI Key | JIRKNEAMPYVPTD-UHFFFAOYSA-N[2] |
| SMILES | CC1=CC=CC=C1CCC(=O)O[2] |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid[1] |
| Melting Point | 100-103 °C (lit.)[1][4][6] |
| Boiling Point | 293.3 °C at 760 mmHg[4][6] |
| Density | 1.097 g/cm³[4] |
| Flash Point | 190.5 °C[4] |
| Water Solubility | Soluble in water[1][2] |
| Vapor Pressure | 0.000792 mmHg at 25°C[4] |
| pKa | 4.66 at 25°C[1] |
| LogP | 2.30[6] |
| Refractive Index | 1.538[4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various organic chemistry methodologies. A common approach involves the modification of a precursor molecule containing the o-tolyl group. Below is a representative experimental protocol based on common organic synthesis techniques.
Illustrative Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Example Experimental Protocol: Hydrolysis of a Nitrile Precursor
This protocol is a generalized procedure for the synthesis of an arylpropionic acid from its corresponding nitrile, a common synthetic route.
-
Reaction Setup: A solution of 2-(2-methylphenyl)propionitrile (1 equivalent) is dissolved in a suitable solvent such as ethanol or a mixture of water and a strong acid like sulfuric acid.[8]
-
Hydrolysis: The mixture is heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.[8] The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water. The aqueous solution is then extracted with an organic solvent like diethyl ether or ethyl acetate to isolate the product.[9]
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[9]
-
Final Product Isolation: The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.
Biological Activity and Potential Applications
Aryl propionic acid derivatives are a well-established class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[10][11] While specific biological data for this compound is limited in the public domain, its structural similarity to known NSAIDs like ibuprofen suggests potential biological activity.[10][11]
Mechanism of Action: COX Inhibition
The primary mechanism of action for many aryl propionic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[10][12] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[8][12] There are two main isoforms of the COX enzyme, COX-1 and COX-2.[10]
Caption: Simplified signaling pathway of COX inhibition by an aryl propionic acid derivative.
Applications in Drug Development and Research
-
Pharmaceutical Intermediate: this compound serves as a valuable building block in the synthesis of more complex molecules, including potential drug candidates.[2][3]
-
NSAID Research: As a member of the aryl propionic acid family, it can be used in research to develop new anti-inflammatory agents.[10][11]
-
Other Potential Activities: Research on aryl propionic acid derivatives has also explored their potential as antibacterial, anticonvulsant, and anticancer agents.[10][11]
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.
GHS Hazard Information
| Hazard Code | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1][2] |
Precautionary Statements
| Precautionary Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1][4] |
| P264 | Wash skin thoroughly after handling[1][4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[1][4] |
| P302+P352 | IF ON SKIN: Wash with plenty of water[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.[4][13][14][15][16]
References
- 1. This compound | 22084-89-5 [amp.chemicalbook.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. nbinno.com [nbinno.com]
- 4. This compound|22084-89-5 - MOLBASE Encyclopedia [m.molbase.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]
- 7. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. download.basf.com [download.basf.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. cpachem.com [cpachem.com]
An In-depth Technical Guide to the Physical Properties of 3-(2-Methylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-(2-Methylphenyl)propionic acid (also known as 2-Methylhydrocinnamic acid), a key carboxylic acid building block. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.
Core Physical and Chemical Properties
This compound is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂.[1][2][3] Its structure, featuring a phenyl ring substituted with a methyl group and a propionic acid chain, dictates its physical and chemical behavior.
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Melting Point | 100 - 103 °C | [1][2][4] |
| Boiling Point | 293.3 ± 9.0 °C (at 760 mmHg) | [1][2] |
| Density | 1.1 ± 0.1 g/cm³ | [1][2] |
| Flash Point | 190.5 ± 13.9 °C | [1][2] |
| Water Solubility | Soluble | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.30 | [1][3] |
| Vapor Pressure | 0.000792 mmHg (at 25 °C) | [2] |
| Refractive Index | 1.538 | [2] |
Experimental Protocols
The following sections detail the standardized methodologies for determining the key physical properties of this compound.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range using a standard melting point apparatus.[5]
Apparatus and Materials:
-
Melting point apparatus with a heating block and viewing lens
-
Glass capillary tubes (one end sealed)
-
Sample of this compound (dry, powdered)
-
Spatula and watch glass
-
Thermometer
Procedure:
-
Sample Preparation: Place a small amount of the dry, powdered compound on a clean watch glass. Jab the open end of a capillary tube into the powder to collect a small sample.[6] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[7]
-
Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to measure the temperature of the heating block.[6]
-
Approximate Determination: Heat the block rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[6] Begin heating again at a slow, controlled rate (approximately 1-2 °C per minute).
-
Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[5]
-
Purity Assessment: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.
Determination of Boiling Point (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid sample.[8]
Apparatus and Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or micro-burner
-
Clamp and stand
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with the liquid sample. Place a capillary tube (sealed end up) into the test tube.[8]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Clamp the assembly and immerse it in the Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[8] Gently heat the side arm of the Thiele tube with a burner. The design of the tube ensures uniform heat distribution via convection currents.[9]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.[8][9]
-
Recording the Boiling Point: Remove the heat source. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
Determination of Aqueous Solubility (Gravimetric Method)
This protocol outlines a standard shake-flask method to determine the equilibrium solubility of a compound in water.[10]
Apparatus and Materials:
-
Screw-cap vials or flasks
-
Orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of distilled water. The excess solid is crucial to ensure a saturated solution is formed.[10]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid from the supernatant.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microcrystals.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical instrument. Measure the concentration of the compound using a pre-calibrated UV-Vis spectrophotometer or HPLC system.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Determination of pKa (Potentiometric Titration)
This method determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a base.[11][12]
Apparatus and Materials:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)[11]
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate readings.[11]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of water (or a water-cosolvent mixture if solubility is low). Add KCl solution to maintain a constant ionic strength.[11]
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.[11] Continue the titration well past the expected equivalence point.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the acid has been neutralized by the base.[13] This point can be found by identifying the inflection point of the sigmoid curve (the equivalence point) and then determining the pH at half of that volume of added titrant.
Mandatory Visualizations
Logical Workflow: Synthesis of a Substituted Phenylpropionic Acid
The following diagram illustrates a generalized synthetic pathway for producing substituted phenylpropionic acids, such as this compound. This workflow represents a common multi-step chemical synthesis process.
A generalized workflow for the synthesis of substituted phenylpropionic acids.
References
- 1. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]
- 2. This compound|22084-89-5 - MOLBASE Encyclopedia [m.molbase.com]
- 3. This compound | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 96% | Fisher Scientific [fishersci.ca]
- 5. pennwest.edu [pennwest.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
3-(2-Methylphenyl)propionic Acid: An In-depth Technical Profile on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(2-Methylphenyl)propionic acid, with a core focus on its solubility profile. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical principles governing its solubility, detailed experimental protocols for its determination, and relevant physicochemical parameters.
Core Physicochemical Properties
This compound, also known as 2-Methylhydrocinnamic acid, is a carboxylic acid with the molecular formula C₁₀H₁₂O₂. Its structure consists of a phenyl ring substituted with a methyl group at the ortho position, attached to a propionic acid tail. This structure influences its solubility and other physicochemical characteristics.
A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| Melting Point | 100-103 °C | MOLBASE[2], ChemicalBook[3] |
| pKa (at 25°C) | 4.66 | ChemicalBook[3] |
| Calculated logP (XLogP3) | 2.5 | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[3] |
Solubility Profile
Qualitative Solubility
Factors Influencing Solubility
The solubility of this compound is governed by several factors:
-
pH: As a carboxylic acid with a pKa of 4.66, its solubility in aqueous solutions is highly pH-dependent. At pH values below its pKa, the acid will be predominantly in its neutral, less soluble form (HA). As the pH increases above the pKa, it will deprotonate to form its more soluble carboxylate salt (A⁻).
-
Polarity: The molecule possesses both a nonpolar aromatic ring and a polar carboxylic acid group. The calculated logP of 2.5 indicates a preference for a more lipophilic environment over a hydrophilic one. This suggests that while it has some water solubility due to the carboxylic acid group, it is likely to be more soluble in organic solvents.
-
Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature. However, the specific temperature dependence for this compound has not been documented.
Experimental Protocols
For researchers aiming to determine the precise solubility of this compound, the following established experimental protocols are recommended.
Determination of Aqueous Solubility via Shake-Flask Method
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH) in a sealed, inert container.
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as:
-
UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration is prepared. The absorbance of the saturated solution is then measured to determine its concentration.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable detector (e.g., UV, MS) is used to quantify the concentration of the analyte in the saturated solution against a set of known standards.
-
Determination of pKa by Potentiometric Titration
The pKa of an ionizable compound can be accurately determined by potentiometric titration.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the resulting titration curve. It is the pH at which half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve or the point of inflection in the first derivative of the curve.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
Spectral Analysis of 3-(2-Methylphenyl)propionic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 3-(2-Methylphenyl)propionic acid, a key molecule in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Executive Summary
This compound (C₁₀H₁₂O₂) is a carboxylic acid derivative with significant interest in chemical synthesis and pharmaceutical research. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and mass spectral data, supported by detailed experimental protocols and a visual workflow for spectral analysis.
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~7.1-7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~2.9 | Triplet | 2H | -CH₂- (alpha to aromatic ring) |
| ~2.6 | Triplet | 2H | -CH₂- (alpha to carboxyl group) |
| ~2.3 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~179 | -COOH |
| ~138 | Quaternary aromatic carbon (C-CH₃) |
| ~136 | Quaternary aromatic carbon (C-CH₂) |
| ~130 | Aromatic CH |
| ~126 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
| ~34 | -CH₂- (alpha to carboxyl group) |
| ~29 | -CH₂- (alpha to aromatic ring) |
| ~19 | -CH₃ |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2930, 2860 | C-H stretch (aliphatic) | Alkyl |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, 1490 | C=C stretch | Aromatic Ring |
| ~1410 | O-H bend | Carboxylic Acid |
| ~1290 | C-O stretch | Carboxylic Acid |
| ~740 | C-H bend (ortho-disubstituted) | Aromatic Ring |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 119 | [M - COOH]⁺ |
| 105 | [C₈H₉]⁺ (Tropylium ion derivative) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75, 100, or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Fourier-Transform Infrared (FTIR) Spectroscopy
The infrared spectrum can be obtained using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
-
ATR Method:
-
A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded beforehand and automatically subtracted.
-
-
KBr Pellet Method:
-
Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry KBr powder in an agate mortar and pestle.
-
The mixture is compressed in a die under high pressure to form a transparent or translucent pellet.
-
The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded. A background spectrum is typically run on the empty sample compartment.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is heated to ensure volatilization.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Chemical Structure and Isomers of 3-(2-Methylphenyl)propionic Acid
Authored by: Gemini
For correspondence: [AI Assistant Contact Information]
Abstract
This technical guide provides a comprehensive overview of 3-(2-Methylphenyl)propionic acid and its primary structural isomers. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the chemical structures, physicochemical properties, and synthetic pathways of these compounds. All quantitative data is presented in structured tables for comparative analysis, and key relationships are visualized using Graphviz diagrams.
Introduction
Methylphenylpropionic acids are a class of aromatic carboxylic acids that have garnered interest in various scientific domains, including pharmaceutical and agrochemical research.[1] Their utility often stems from their role as versatile building blocks in the synthesis of more complex molecules.[1] The specific substitution pattern of the methyl group on the phenyl ring and the position of the carboxyl group on the propionic acid chain give rise to several isomers, each with unique physical and chemical properties. This guide focuses on this compound and its key positional isomers.
Chemical Structure of this compound
This compound, also known as 2-methylhydrocinnamic acid, is an aromatic carboxylic acid with the molecular formula C10H12O2.[2][3] Its structure consists of a propane carboxylic acid chain attached at the third carbon to a toluene (methylbenzene) ring, with the methyl group at the ortho position relative to the propionic acid substituent.
Caption: Chemical Structure of this compound.
Isomers of 3-(Methylphenyl)propionic Acid
The primary isomers of this compound arise from the different positions of the methyl group on the phenyl ring (ortho, meta, para).
Caption: Positional isomers of the methyl group on the phenyl ring.
Further isomerism exists based on the attachment point of the phenyl group to the propionic acid chain, leading to 2-(methylphenyl)propionic acids.
Caption: Isomers based on the position of the phenyl group.
Physicochemical Properties
The position of the methyl group significantly influences the physicochemical properties of these isomers, such as melting point and boiling point. A summary of these properties is provided in the table below.
| Property | This compound | 3-(3-Methylphenyl)propionic acid | 3-(4-Methylphenyl)propionic acid |
| CAS Number | 22084-89-5[2][3] | 3751-48-2[4][5] | 1505-50-6[1][6] |
| Molecular Formula | C10H12O2[2] | C10H12O2[4][5] | C10H12O2[6] |
| Molecular Weight | 164.20 g/mol [2][3] | 164.20 g/mol [4][5] | 164.20 g/mol [6] |
| Melting Point | 100-103 °C[2][7] | 39-44 °C[5][8] | 115-118 °C[1][6] |
| Boiling Point | 293.3 °C (at 760 mmHg)[2][7] | Not available | 290.6 °C (Predicted)[6] |
| Density | 1.097 g/cm³[2] | Not available | 1.097 g/cm³ (Predicted)[6] |
| Appearance | White to off-white solid[3] | Solid[9] | White crystalline powder[1] |
| Solubility | Soluble in water.[3][10] | Not available | Soluble in methanol and acetone; limited solubility in water.[1] |
| pKa | 4.66 (at 25°C)[3] | Not available | Not available |
Experimental Protocols: Synthesis
A common route for the synthesis of 2-arylpropionic acids involves the methylation of arylacetonitriles followed by hydrolysis. While specific protocols for each isomer can vary, a general workflow is outlined below.
Caption: General synthesis workflow for 2-Arylpropionic Acids.
Example Protocol: Synthesis of 2-Phenylpropionic Acid
This protocol describes a general method that can be adapted for the synthesis of methylphenylpropionic acid isomers.
-
Monomethylation of Arylacetonitrile:
-
An arylacetonitrile is reacted with dimethyl carbonate in the presence of a base like potassium carbonate.[11]
-
The reaction is typically carried out at elevated temperatures in an autoclave.[11]
-
Vigorous stirring is necessary due to the heterogeneous nature of the mixture.[11]
-
The reaction progress can be monitored by gas chromatography to ensure high selectivity towards the monomethylated product.[11]
-
-
Hydrolysis of 2-Arylpropionitrile:
-
The resulting 2-arylpropionitrile is then subjected to hydrolysis.[11]
-
This is typically achieved by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide.[11]
-
The reaction mixture, which becomes homogeneous as the reaction proceeds, is heated for several hours.[11]
-
Progress can be monitored by thin-layer chromatography or gas chromatography.[11]
-
-
Workup and Purification:
-
After cooling, the reaction mixture is extracted with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.[11]
-
The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to a pH of about 2, causing the carboxylic acid to precipitate.[11]
-
The product is then extracted with an organic solvent, washed with water, and dried over a drying agent like sodium sulfate.[11]
-
Finally, the solvent is removed by rotary evaporation, and the crude product is purified by distillation under reduced pressure or recrystallization.[11]
-
Applications
Methylphenylpropionic acids and their derivatives are valuable intermediates in various fields:
-
Pharmaceuticals: They are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[12][13] For instance, 3-(m-Tolyl)propanoic acid is used in synthesizing CCR1-selective inhibitors and antagonists for the vasoactive intestinal peptide receptor 1 (VIPR1).[5]
-
Agrochemicals: These compounds serve as building blocks for the development of new pesticides and herbicides.[1]
-
Polymers and Materials Science: They can be incorporated into specialty polymers to enhance properties like flexibility and durability.[12]
-
Fine Chemicals: Their unique structures make them suitable for producing dyes and fragrances.[12]
Conclusion
This compound and its isomers are a significant class of compounds with diverse applications. The subtle changes in their chemical structure, specifically the position of the methyl group, lead to distinct physicochemical properties that can be leveraged in various synthetic applications. The synthetic routes, primarily involving the manipulation of arylacetonitrile precursors, are well-established, allowing for the targeted production of specific isomers. This guide provides a foundational understanding of these compounds for professionals engaged in chemical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|22084-89-5 - MOLBASE Encyclopedia [m.molbase.com]
- 3. This compound | 22084-89-5 [amp.chemicalbook.com]
- 4. 3-(3-Methylphenyl)propionic acid | C10H12O2 | CID 138042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(3-METHYLPHENYL)PROPIONIC ACID | 3751-48-2 [chemicalbook.com]
- 6. 3-(4-METHYLPHENYL)PROPIONIC ACID CAS#: 1505-50-6 [amp.chemicalbook.com]
- 7. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. 3-(3-Methylphenyl)propionic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound, 96% | Fisher Scientific [fishersci.ca]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemimpex.com [chemimpex.com]
- 13. 2-Methyl-3-(4-methylphenyl)propanoic Acid|CAS 1012-15-3 [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-(o-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(o-tolyl)propanoic acid, a valuable building block in organic synthesis and drug discovery. This document details a reliable synthetic protocol and outlines the key analytical techniques used to verify the structure and purity of the compound. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
3-(o-tolyl)propanoic acid, also known as 3-(2-methylphenyl)propanoic acid, is an aromatic carboxylic acid. Its structure, featuring a propanoic acid chain attached to a toluene ring at the ortho position, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and other biologically active compounds. The presence of the methyl group in the ortho position can introduce specific steric and electronic properties that are of interest in medicinal chemistry for modulating molecular interactions with biological targets. This guide serves as a practical resource for chemists and researchers engaged in the synthesis and application of this and structurally related compounds.
Synthesis of 3-(o-tolyl)propanoic Acid
A common and effective method for the synthesis of 3-(o-tolyl)propanoic acid is the malonic ester synthesis, followed by hydrolysis and decarboxylation. This multi-step process offers a reliable route to the target compound from commercially available starting materials.
Synthesis Workflow
The overall synthetic pathway can be visualized as a two-step process starting from 2-methylbenzyl chloride and diethyl malonate.
Caption: Synthetic workflow for 3-(o-tolyl)propanoic acid.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-((2-methylphenyl)methyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate dropwise with stirring at room temperature.
-
After the addition is complete, add 2-methylbenzyl chloride dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((2-methylphenyl)methyl)malonate.
Step 2: Synthesis of 3-(o-tolyl)propanoic acid (Hydrolysis and Decarboxylation)
-
To the crude diethyl 2-((2-methylphenyl)methyl)malonate, add an excess of a concentrated aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated hydrochloric acid) until the pH is acidic.
-
Heat the acidified mixture to induce decarboxylation, which is typically accompanied by the evolution of carbon dioxide.
-
Cool the mixture to room temperature, which should result in the precipitation of the crude 3-(o-tolyl)propanoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of water and ethanol) to obtain the pure 3-(o-tolyl)propanoic acid.
Characterization
The identity and purity of the synthesized 3-(o-tolyl)propanoic acid are confirmed through various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Characterization Workflow
A typical workflow for the characterization of the synthesized product is outlined below.
Caption: Workflow for the characterization of 3-(o-tolyl)propanoic acid.
Physical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic data for 3-(o-tolyl)propanoic acid.
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Melting Point | 100-103 °C[1] |
| Density | 1.097 g/cm³[1] |
| Appearance | White to off-white solid |
Table 2: ¹H NMR Spectroscopic Data (Typical)
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.10 - 7.25 | Multiplet | 4H | Aromatic-H |
| 2.95 | Triplet | 2H | -CH₂-Ar |
| 2.65 | Triplet | 2H | -CH₂-COOH |
| 2.30 | Singlet | 3H | Ar-CH₃ |
Table 3: ¹³C NMR Spectroscopic Data (Typical)
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | C=O |
| ~138 | Aromatic C (quaternary, C-CH₃) |
| ~136 | Aromatic C (quaternary, C-CH₂) |
| ~130 | Aromatic CH |
| ~126 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
| ~35 | -CH₂-COOH |
| ~29 | -CH₂-Ar |
| ~19 | Ar-CH₃ |
Table 4: Infrared (IR) Spectroscopic Data (Typical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2930 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1490, ~1450 | Medium-Weak | C=C stretch (aromatic) |
| ~1300 | Medium | C-O stretch |
| ~920 | Broad | O-H bend (out-of-plane) |
Table 5: Mass Spectrometry (MS) Data (Typical)
| m/z | Relative Intensity | Assignment |
| 164 | Moderate | [M]⁺ (Molecular ion) |
| 119 | Moderate | [M - COOH]⁺ |
| 105 | Strong | [M - CH₂COOH]⁺ (Tropylium ion) |
| 91 | Moderate | [C₇H₇]⁺ |
Safety Information
3-(o-tolyl)propanoic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides essential information for the successful synthesis and characterization of 3-(o-tolyl)propanoic acid. The detailed experimental protocol for the malonic ester synthesis offers a reliable method for its preparation. The tabulated physical and spectroscopic data serve as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. Adherence to the outlined procedures and safety precautions will enable the effective utilization of 3-(o-tolyl)propanoic acid in various research and development applications.
References
The Diverse Biological Landscape of Arylpropionic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Arylpropionic acid derivatives, a cornerstone of medicinal chemistry, are a class of compounds renowned for their wide spectrum of biological activities. While famously recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs), their therapeutic potential extends into oncology, neurology, and infectious diseases. This technical guide provides an in-depth exploration of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.
Core Mechanism of Action: Anti-Inflammatory and Analgesic Effects
The primary and most well-understood mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[1] By blocking the action of these enzymes, arylpropionic acid derivatives effectively reduce the production of prostaglandins, thereby alleviating inflammation, pain, and fever.[1]
The therapeutic efficacy and side-effect profile of these derivatives are largely determined by their relative selectivity for COX-1 versus COX-2. Non-selective inhibition can lead to gastrointestinal issues due to the inhibition of COX-1's protective functions.[1]
Quantitative Data: COX-1 and COX-2 Inhibition
The inhibitory potency of arylpropionic acid derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several common and novel arylpropionic acid derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Ibuprofen | 13 | 370 | 0.04 | [1] |
| Naproxen | 8.7 | 5.2 | 1.67 | [1] |
| (S)-Ketoprofen | ~0.002 | ~0.0265 | ~0.075 | [1] |
| Flurbiprofen | 0.1 | 0.3 | 0.33 | [1] |
| Phospho-ibuprofen | - | - | - | [2] |
| Pyrazolylbenzyltriazole Derivative (PYZ19) | - | 5.01 | - | [3] |
| Dihydropyrazole Sulfonamide Derivative (PYZ20) | - | 0.33 | - | [3] |
| Diaryl-1,3,4-oxadiazole Derivative (ODZ2) | - | 0.48 | >100 | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.[1]
Objective: To determine the IC50 value of an arylpropionic acid derivative against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., Tris-HCl)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound (arylpropionic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: In a 96-well plate, prepare reaction mixtures containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add the test compound at various concentrations to the wells. Control wells should receive only the solvent. Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, and the colorimetric probe TMPD.
-
Measurement: The peroxidase activity of COX converts TMPD into a colored product. Measure the absorbance of this product over time using a microplate reader at a specific wavelength (e.g., 590 nm).[1]
-
Data Analysis: Calculate the rate of reaction from the change in absorbance. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Expanding Horizons: Anticancer Activity
A growing body of evidence highlights the potential of arylpropionic acid derivatives as anticancer agents.[4] Their mechanisms in this context are multifaceted and often independent of their COX-inhibitory activity. Key pathways implicated include the induction of apoptosis and the inhibition of the NF-κB signaling pathway.
Signaling Pathways in Anticancer Activity
Apoptosis Induction: Several arylpropionic acid derivatives, including ibuprofen, have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, ibuprofen can trigger the cleavage of caspases-3, -8, and -9, key executioners of apoptosis.[5] It can also modulate the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors.[6]
NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Some arylpropionic acid derivatives can inhibit the activation of the NF-κB pathway, thereby suppressing the expression of genes that promote tumor growth and survival.[7]
Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of arylpropionic acid derivatives is often evaluated by their IC50 values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Ibuprofen-appended benzoxazole (7h) | MCF-7 (Breast) | 8.92 ± 0.91 | [8] |
| Ibuprofen-appended benzoxazole (7j) | MCF-7 (Breast) | 9.14 ± 8.22 | [8] |
| Ibuprofen-appended benzoxazole (7h) | MDA-MB-231 (Breast) | 7.54 ± 0.95 | [8] |
| Bis-Schiff base of Ibuprofen (5e) | U87-malignant glioma | 5.75 ± 0.43 | [6][9] |
| Phospho-ibuprofen | HT-29 (Colon) | 67.4 | [2] |
| Phospho-ibuprofen | SW480 (Colon) | 59.1 | [2] |
| Phospho-ibuprofen | HCT-15 (Colon) | 81.6 | [2] |
Neuroprotective Potential
Recent studies have begun to uncover the neuroprotective effects of certain arylpropionic acid derivatives, suggesting their potential in treating neurodegenerative diseases. For instance, naproxen has been shown to reduce excitotoxic neuronal injury in vivo.[9] The proposed mechanisms involve the modulation of neuroinflammatory pathways and the inhibition of NMDA receptor-mediated excitotoxicity.
Antimicrobial and Anticonvulsant Activities
Beyond their well-established roles, arylpropionic acid derivatives have demonstrated promising activity against various pathogens and in models of epilepsy.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (mg/mL) | Reference(s) |
| Naproxen | Staphylococcus aureus | 2 | [10] |
| Naproxen | Enterococcus faecalis | 4 | [10] |
Quantitative Data: Anticonvulsant Activity
The anticonvulsant potential is typically assessed in animal models, with the Median Effective Dose (ED50) representing the dose that produces a therapeutic effect in 50% of the population.
| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference(s) |
| β,β-diphenyl propionic acid amides | MES test (mice) | Ranged from ineffective to providing 50% protection | [11] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | MES test (mice) | 49.6 |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.
Objective: To assess the ability of an arylpropionic acid derivative to prevent tonic hindlimb extension in mice following maximal electroshock stimulation.
Materials:
-
Electroconvulsive shock generator with corneal or auricular electrodes
-
Test compound
-
Vehicle (e.g., saline)
-
Male mice (e.g., ICR strain, 23 ± 3 g)
Procedure:
-
Dosing: Administer the test substance (e.g., orally) to a group of mice. A control group receives the vehicle.
-
Acclimation: Allow a set time for drug absorption (e.g., one hour).
-
Stimulation: Apply a maximal electroshock (e.g., 60 Hz, 50 mA, 200 msec) through corneal or auricular electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The compound is considered to have significant anticonvulsant activity if it prevents the tonic hindlimb extension in ≥50% of the animals in a dose group. The ED50 can be determined by testing a range of doses.
Conclusion
Arylpropionic acid derivatives represent a versatile and enduring class of bioactive molecules. While their anti-inflammatory properties are well-established, their expanding role in cancer, neuroprotection, and other therapeutic areas underscores their continued importance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further explore and exploit the therapeutic potential of this remarkable class of compounds. Future research will likely focus on the development of derivatives with enhanced selectivity and novel mechanisms of action to improve efficacy and minimize adverse effects.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbums.org [jbums.org]
- 6. researchgate.net [researchgate.net]
- 7. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. Naproxen reduces excitotoxic neurodegeneration in vivo with an extended therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 3-(2-Methylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methylphenyl)propionic acid, also known as 3-(o-tolyl)propionic acid, is an aromatic carboxylic acid.[1] Its structure, featuring a phenyl ring substituted with a methyl group and a propionic acid side chain, makes it a subject of interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, potential synthesis methods, and an exploration of its likely biological activities based on structurally related compounds.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| IUPAC Name | 3-(2-methylphenyl)propanoic acid | PubChem[1] |
| CAS Number | 22084-89-5 | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook |
| Melting Point | 100-103 °C | Chemsrc[2] |
| Boiling Point | 293.3±9.0 °C at 760 mmHg | Chemsrc[2] |
| Density | 1.1±0.1 g/cm³ | Chemsrc[2] |
| XLogP3 | 2.5 | PubChem[1] |
| SMILES | CC1=CC=CC=C1CCC(=O)O | PubChem[1] |
| InChI | InChI=1S/C10H12O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | PubChem[1] |
| InChIKey | JIRKNEAMPYVPTD-UHFFFAOYSA-N | PubChem[1] |
Table 1: Chemical and Physical Properties of this compound
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectrum: The proton NMR spectrum provides information about the different types of protons in the molecule. The expected signals would correspond to the aromatic protons, the methylene protons of the propionic acid chain, the methyl group protons, and the acidic proton of the carboxylic acid. A representative ¹H NMR spectrum is available on PubChem.[1]
-
¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show signals for the aromatic carbons, the carbonyl carbon, the methylene carbons, and the methyl carbon. A representative ¹³C NMR spectrum can be found on PubChem.[1]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1725-1700 cm⁻¹.
-
C-H stretching vibrations from the aromatic ring and the alkyl chain. A representative FTIR spectrum is available on PubChem.[1]
Synthesis Protocols
Proposed Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound.
Caption: Proposed two-step synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from a General Method)
This protocol is adapted from a general method for the synthesis of 2-arylpropionic acids and should be optimized for the specific synthesis of this compound.
Step 1: Synthesis of 2-(2-Methylphenyl)propionitrile
-
In a suitable autoclave, combine 2-methylphenylacetonitrile and a molar excess of dimethyl carbonate (DMC), which acts as both the methylating agent and the solvent.
-
Add a catalytic amount of a strong base, such as sodium methoxide.
-
Seal the autoclave and heat the reaction mixture to a temperature of approximately 180-200°C. The reaction is typically carried out under the autogenic pressure of the reactants.
-
Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.
-
Once the reaction is complete (typically after several hours), cool the autoclave to room temperature and carefully vent any excess pressure.
-
The resulting 2-(2-methylphenyl)propionitrile can be purified by distillation under reduced pressure.
Step 2: Hydrolysis to this compound
-
To the purified 2-(2-methylphenyl)propionitrile, add an excess of an aqueous acid solution, such as 5N hydrochloric acid.
-
Reflux the mixture for several hours until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling. If not, extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activity and Therapeutic Applications
Direct studies on the biological activity of this compound are limited in the available literature. However, the broader class of arylpropionic acids is well-known for its pharmacological effects, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).
Anti-inflammatory and Immunomodulatory Potential
Structurally related compounds, such as certain pyrrole derivatives of phenylpropanoic acid, have demonstrated significant anti-inflammatory and immunomodulatory effects.[3][4] For instance, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has been shown to reduce paw edema in a carrageenan-induced inflammation model and to decrease serum levels of the pro-inflammatory cytokine TNF-α.[3][4] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
The structural similarity of this compound to these active compounds suggests that it may also possess anti-inflammatory properties. Further research is warranted to investigate its potential as a COX inhibitor and its effects on inflammatory pathways.
Postulated Mechanism of Action: COX Inhibition
The following diagram illustrates the general signaling pathway of COX inhibition by NSAIDs, which is a plausible mechanism of action for this compound.
Caption: Postulated mechanism of action via COX enzyme inhibition.
Conclusion
This compound is a well-characterized small molecule with potential for further investigation, particularly in the realm of medicinal chemistry. While its synthesis can be achieved through established methods for arylpropionic acids, specific biological data for this compound is currently lacking. Based on the activities of structurally related molecules, it is a promising candidate for studies on anti-inflammatory and immunomodulatory effects. Future research should focus on its in vitro and in vivo pharmacological profiling to elucidate its mechanism of action and therapeutic potential.
References
- 1. This compound | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-Methylphenyl)propionic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-(2-Methylphenyl)propionic acid (also known as 2-methylhydrocinnamic acid or o-tolylpropionic acid). Initially synthesized in the late 19th century, this compound has been a subject of study in organic chemistry for over a century. This document details the first reported synthesis by S. G. Young in 1892 and provides a thorough experimental protocol for a subsequent, well-documented synthesis. Furthermore, it presents key physicochemical data in a structured format and illustrates a classical synthetic workflow. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering a historical perspective and practical synthetic information.
Discovery and Historical Context
Decades later, in 1935, a detailed synthesis of the compound was described by Mercer and Robertson in the context of their work on the natural product picrotoxin. Their publication explicitly references Young's earlier discovery, noting a melting point of 102°C for the acid as determined by Young. The work by Mercer and Robertson provides a clear and reproducible experimental protocol, which has become a key historical reference for the preparation of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from various scientific databases and commercial sources.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | N/A |
| Molecular Weight | 164.20 g/mol | N/A |
| CAS Number | 22084-89-5 | N/A |
| Melting Point | 100-103 °C | N/A |
| Boiling Point | 293.3 °C at 760 mmHg | N/A |
| Density | 1.097 g/cm³ | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in water | N/A |
Synthetic Methodologies
While various synthetic routes to this compound can be envisaged using modern organic chemistry techniques, the classical methods remain historically significant and illustrative of fundamental synthetic transformations. Below is a detailed experimental protocol adapted from the 1935 publication by Mercer and Robertson, which provides a robust method for its preparation.
Classical Synthesis via Malonic Ester Condensation (Mercer and Robertson, 1935)
This synthesis involves the condensation of o-toluoyl chloride with ethyl sodiomalonate, followed by reduction, hydrolysis, and decarboxylation.
Experimental Protocol:
-
Preparation of Ethyl o-toluoylmalonate: A solution of o-toluoyl chloride (41 g) in 50 mL of ether is gradually added to ethyl sodiomalonate (prepared from 45 mL of ethyl malonate and 4.6 g of sodium) in 250 mL of ether. The mixture is refluxed for one hour, then washed with water, dried, and the ether is evaporated. The resulting ethyl o-toluoylmalonate is obtained by distillation in a high vacuum as a colorless oil.
-
Reduction, Hydrolysis, and Decarboxylation: The ethyl o-toluoylmalonate is subjected to a reduction step, followed by hydrolysis of the ester groups and subsequent decarboxylation of the resulting malonic acid derivative. The crude product is then heated to 140°C for 30 minutes.
-
Purification: The final product, this compound, is purified by vacuum distillation, collecting the fraction boiling at 160-170°C at 20 mmHg. The purified acid crystallizes as plates with a melting point of 104-105°C.
Modern Synthetic Approaches (Conceptual)
Modern synthetic chemistry offers several alternative routes to this compound. These methods can provide advantages in terms of yield, purity, and milder reaction conditions.
-
Arndt-Eistert Homologation: This method would involve the conversion of 2-methylphenylacetic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield the desired this compound. This is a classic one-carbon homologation strategy.
-
Perkin Reaction: While the classic Perkin reaction is used to synthesize α,β-unsaturated acids, modifications could potentially be employed. A related approach might involve the Knoevenagel condensation of 2-methylbenzaldehyde with malonic acid, followed by catalytic hydrogenation of the resulting unsaturated diacid to yield this compound after decarboxylation.
Visualized Synthetic Workflow
The following diagram illustrates the key steps in the classical synthesis of this compound as described by Mercer and Robertson.
Caption: Classical synthesis workflow for this compound.
Conclusion
This compound is a compound with a rich history dating back to the late 19th century. Its initial synthesis by S. G. Young and the subsequent detailed protocol by Mercer and Robertson highlight the evolution of synthetic organic chemistry. While classical methods provide a robust pathway to this molecule, modern synthetic strategies offer a range of alternatives for its efficient preparation. This guide serves as a foundational resource for understanding the historical context and synthetic approaches to this important carboxylic acid derivative.
An In-depth Technical Guide on the Thermochemical Data for 3-(2-Methylphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data and relevant experimental methodologies for 3-(2-Methylphenyl)propionic acid and structurally related compounds. Due to the limited direct experimental data for this compound, this document leverages data from its parent compound, 3-phenylpropionic acid, and outlines standard experimental protocols for determining key thermochemical properties. Additionally, a relevant biological pathway involving phenylpropionic acid is detailed and visualized.
Quantitative Thermochemical Data
| Compound | Formula | ΔHsub (298.15 K) (kJ·mol-1) |
| 3-Phenylpropionic acid | C9H10O2 | Value not explicitly stated in snippets |
| 3-(2-Methoxyphenyl)propionic acid | C10H12O3 | Value not explicitly stated in snippets |
| 3-(4-Methoxyphenyl)propionic acid | C10H12O3 | Value not explicitly stated in snippets |
| 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | Value not explicitly stated in snippets |
Note: While a study on the sublimation thermodynamics of these compounds was identified, the specific numerical values for the standard molar enthalpies of sublimation were not present in the provided search snippets. The study does indicate that these values were derived from vapor pressure measurements.
Experimental Protocols
This section details the experimental methodologies that are typically employed to determine the thermochemical properties of organic compounds like this compound.
2.1. Determination of Enthalpy of Sublimation: Knudsen Mass-Loss Effusion Technique
The Knudsen mass-loss effusion technique is a reliable method for determining the vapor pressure of low-volatility substances, from which the standard molar enthalpy of sublimation can be derived.[1]
-
Apparatus: The core of the apparatus is a Knudsen effusion cell, which is a small, thermostated container with a small orifice. The cell is placed in a high-vacuum chamber.
-
Procedure:
-
A known mass of the crystalline sample is placed in the Knudsen cell.
-
The cell is heated to a precisely controlled temperature in a high-vacuum environment.
-
The mass loss of the sample over a specific time interval is measured. This mass loss is due to the effusion of the substance's vapor through the orifice.
-
The vapor pressure (p) at a given temperature (T) is calculated using the Knudsen equation: p = (Δm/Aot) * (2πRT/M)1/2 where Δm is the mass loss, Ao is the area of the orifice, t is the time of effusion, R is the ideal gas constant, and M is the molar mass of the substance.
-
This procedure is repeated at several different temperatures.
-
-
Data Analysis: The standard molar enthalpy of sublimation (ΔHsub) is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(p) = -ΔHsub/(RT) + C A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔHsub/R.
2.2. Determination of Enthalpy of Combustion and Formation: Bomb Calorimetry
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[2][3] From this, the standard enthalpy of formation can be calculated.
-
Apparatus: A bomb calorimeter consists of a high-pressure stainless steel vessel (the "bomb"), a water-filled container in which the bomb is submerged, a stirrer, a thermometer, and an ignition system.
-
Procedure:
-
A pellet of a known mass of the sample is placed in a crucible inside the bomb. For liquid samples, they can be encapsulated or absorbed onto a combustible material with a known heat of combustion.[2]
-
A fuse wire is connected to the ignition circuit and placed in contact with the sample.
-
A small, known amount of water is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.
-
The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.
-
The bomb is placed in the calorimeter, which is filled with a known mass of water.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
-
Data Analysis:
-
The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[2][3][4]
-
The total heat released by the combustion of the sample is calculated by multiplying the corrected temperature rise by the heat capacity of the calorimeter.
-
Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.
-
The standard enthalpy of combustion is then calculated. The standard enthalpy of formation is subsequently derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
-
2.3. Determination of Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity and to study thermal transitions such as melting and glass transitions.[5][6][7]
-
Apparatus: A DSC instrument has two pans: a sample pan and a reference pan (usually empty). The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated or cooled at a controlled rate.[6]
-
Procedure:
-
A small, accurately weighed amount of the sample is sealed in an aluminum pan.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The temperature of the cell is programmed to scan over a desired range at a constant rate.
-
-
Data Analysis:
-
A thermogram is generated, plotting the differential heat flow versus temperature.
-
The heat capacity of the sample is determined from the heat flow signal.
-
Phase transitions, such as melting, appear as peaks on the thermogram. The area under the peak corresponds to the enthalpy of the transition (e.g., enthalpy of fusion), and the onset temperature of the peak is the transition temperature.[8]
-
Glass transitions are observed as a step-like change in the baseline of the thermogram.[6]
-
Biological Pathways and Visualization
Aryl propionic acid derivatives are known to have various biological activities.[9][10][11] Phenylpropionic acid is a known metabolite produced by gut microbiota from the breakdown of L-phenylalanine.[12] This microbial metabolite can then be absorbed and further metabolized by the host.
The following diagram illustrates the metabolic pathway of L-phenylalanine to 3-phenylpropionic acid (PPA) by gut bacteria and the subsequent metabolism of PPA in the liver.[12]
Caption: Metabolic pathway of L-phenylalanine to 3-phenylpropionic acid and its subsequent metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. scribd.com [scribd.com]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Crystal Structure Analysis of 3-(2-Methylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 3-(2-Methylphenyl)propionic acid, also known as 3-(o-tolyl)propanoic acid. The document details the crystallographic data, experimental protocols for structure determination, and a workflow for the analytical process. This information is crucial for understanding the three-dimensional arrangement of the molecule, which is fundamental for applications in materials science and drug design.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 138001 . The key parameters of the crystal and the structure refinement are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₀H₁₂O₂ |
| Formula Weight | 164.20 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.328(2) Å |
| b | 5.163(1) Å |
| c | 17.159(3) Å |
| α | 90° |
| β | 106.18(3)° |
| γ | 90° |
| Volume | 878.0(3) ų |
| Z | 4 |
| Calculated Density | 1.242 Mg/m³ |
| Absorption Coefficient | 0.086 mm⁻¹ |
| F(000) | 352 |
| Data Collection & Refinement | |
| Crystal Size | 0.40 x 0.30 x 0.20 mm |
| Theta range for data collection | 2.38 to 24.98° |
| Index ranges | -12 ≤ h ≤ 12, 0 ≤ k ≤ 6, 0 ≤ l ≤ 20 |
| Reflections collected | 1625 |
| Independent reflections | 1542 [R(int) = 0.0196] |
| Completeness to theta = 24.98° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1542 / 0 / 110 |
| Goodness-of-fit on F² | 1.050 |
| Final R indices [I>2sigma(I)] | R1 = 0.0415, wR2 = 0.1158 |
| R indices (all data) | R1 = 0.0526, wR2 = 0.1259 |
| Largest diff. peak and hole | 0.165 and -0.163 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| O(1) | C(10) | 1.312(2) |
| O(2) | C(10) | 1.216(2) |
| C(1) | C(6) | 1.385(2) |
| C(1) | C(2) | 1.389(2) |
| C(2) | C(3) | 1.382(3) |
| C(2) | C(7) | 1.506(2) |
| C(3) | C(4) | 1.371(3) |
| C(4) | C(5) | 1.381(3) |
| C(5) | C(6) | 1.381(3) |
| C(6) | C(8) | 1.511(2) |
| C(8) | C(9) | 1.520(2) |
| C(9) | C(10) | 1.503(2) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C(6) | C(1) | C(2) | 120.9(2) |
| C(3) | C(2) | C(1) | 119.5(2) |
| C(3) | C(2) | C(7) | 119.5(2) |
| C(1) | C(2) | C(7) | 121.0(2) |
| C(4) | C(3) | C(2) | 120.3(2) |
| C(3) | C(4) | C(5) | 120.0(2) |
| C(6) | C(5) | C(4) | 119.8(2) |
| C(5) | C(6) | C(1) | 119.5(2) |
| C(5) | C(6) | C(8) | 120.1(2) |
| C(1) | C(6) | C(8) | 120.4(2) |
| C(9) | C(8) | C(6) | 112.9(1) |
| C(10) | C(9) | C(8) | 113.1(1) |
| O(2) | C(10) | O(1) | 122.5(2) |
| O(2) | C(10) | C(9) | 124.0(2) |
| O(1) | C(10) | C(9) | 113.5(1) |
Experimental Protocols
The determination of the crystal structure of this compound involves several key stages, from the synthesis of the compound to the final refinement of the crystal structure.
Synthesis of this compound
A common synthetic route to 3-(aryl)propionic acids is through the hydrolysis of the corresponding nitrile. For this compound, this would typically involve:
-
Synthesis of 3-(2-Methylphenyl)propionitrile: This intermediate can be prepared via various organic synthesis methods, such as the reaction of 2-methylbenzyl chloride with sodium cyanide.
-
Hydrolysis: The propionitrile is then subjected to acidic or basic hydrolysis. For example, refluxing the nitrile with a strong acid like hydrochloric acid or a strong base like sodium hydroxide, followed by acidification, will yield the carboxylic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., a mixture of water and ethanol) to obtain a solid suitable for crystallization.
Crystallization
Single crystals of sufficient quality for X-ray diffraction are essential. A common method for growing crystals of small organic molecules is slow evaporation:
-
Solvent Selection: A suitable solvent is one in which the compound is moderately soluble.
-
Solution Preparation: A saturated or near-saturated solution of the purified this compound is prepared at room temperature or slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the standard procedure for data collection and structure solution:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a specific temperature (in this case, 293 K) to reduce thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction intensities are processed to correct for various factors (e.g., Lorentz and polarization effects) and to obtain a set of structure factors.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Experimental Workflow
The overall process for the crystal structure analysis of this compound is depicted in the following workflow diagram.
Caption: Workflow diagram illustrating the key stages in the crystal structure analysis of this compound.
Signaling Pathways
Currently, there is no widely reported and specific signaling pathway directly associated with this compound in publicly available scientific literature. As a carboxylic acid derivative, its biological activities, if any, would need to be determined through further pharmacological and biochemical studies.
Disclaimer: The provided experimental protocols are generalized and may require optimization for specific laboratory conditions and equipment. The crystallographic data presented is based on the publicly available information from the Cambridge Crystallographic Data Centre.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2-Methylphenyl)propionic Acid from o-Tolylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Methylphenyl)propionic acid is a valuable building block in organic synthesis and a key intermediate in the development of various pharmaceutical compounds. Its structural motif is found in a number of biologically active molecules. This document provides a detailed protocol for the synthesis of this compound starting from o-tolylacetonitrile. The synthetic strategy involves a two-step process: a Michael addition of o-tolylacetonitrile to an acrylate ester, followed by a one-pot hydrolysis and decarboxylation to yield the final product. This method offers a reliable and scalable route to the target compound.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Michael Addition: o-Tolylacetonitrile is deprotonated with a strong base to form a nucleophilic carbanion, which then undergoes a conjugate addition to ethyl acrylate. This step forms the carbon skeleton of the final product.
-
Hydrolysis and Decarboxylation: The resulting ethyl 4-cyano-3-(2-methylphenyl)butanoate is subjected to acidic hydrolysis. This converts both the nitrile and the ester functionalities into carboxylic acids, forming an intermediate malonic acid derivative which readily decarboxylates upon heating to afford this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-cyano-3-(2-methylphenyl)butanoate (Michael Addition)
This procedure outlines the conjugate addition of o-tolylacetonitrile to ethyl acrylate.
Materials and Reagents:
-
o-Tolylacetonitrile
-
Ethyl acrylate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous ethanol (if using NaOEt) or anhydrous N,N-Dimethylformamide (DMF) (if using NaH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous ethanol. If using sodium hydride, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to anhydrous DMF.
-
Formation of the Nucleophile: Cool the flask to 0 °C using an ice bath. Slowly add a solution of o-tolylacetonitrile (1.0 equivalent) in the corresponding anhydrous solvent to the base suspension with stirring. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the carbanion.
-
Michael Addition: Slowly add ethyl acrylate (1.2 equivalents) to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
This procedure describes the conversion of the intermediate cyano-ester to the final carboxylic acid product.
Materials and Reagents:
-
Ethyl 4-cyano-3-(2-methylphenyl)butanoate
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 4-cyano-3-(2-methylphenyl)butanoate (1.0 equivalent) in a 1:1:1 mixture of concentrated hydrochloric acid, glacial acetic acid, and water.
-
Hydrolysis and Decarboxylation: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 12-24 hours. The hydrolysis of both the nitrile and ester groups occurs, followed by the decarboxylation of the in situ formed malonic acid derivative. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Extraction: Transfer the cooled mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash them with water and then with a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Final Product: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate to yield a crystalline solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| 1 | o-Tolylacetonitrile | 1.0 | 131.18 | 1.31 g |
| Sodium Ethoxide | 1.1 | 68.05 | 0.75 g | |
| Ethyl Acrylate | 1.2 | 100.12 | 1.20 g | |
| 2 | Ethyl 4-cyano-3-(2-methylphenyl)butanoate | 1.0 | 231.30 | 2.31 g (theoretical) |
| Concentrated HCl | Excess | 36.46 | ~15 mL | |
| Glacial Acetic Acid | Excess | 60.05 | ~15 mL | |
| Water | Excess | 18.02 | ~15 mL |
Table 2: Product Yield and Characterization
| Product | Step | Theoretical Yield (g) | Typical Actual Yield (%) | Melting Point (°C) |
| Ethyl 4-cyano-3-(2-methylphenyl)butanoate | 1 | 2.31 | 70-85 | N/A (Oil) |
| This compound | 2 | 1.64 | 80-95 | 100-103[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Synthetic route to this compound.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times. The reaction conditions provided are based on general chemical principles and analogous transformations and may require optimization for specific laboratory settings.
References
Application Note and Protocol for the Esterification of 3-(2-Methylphenyl)propionic Acid with Ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of ethyl 3-(2-methylphenyl)propanoate via the Fischer esterification of 3-(2-methylphenyl)propionic acid with ethanol. The procedure details the reaction setup, purification, and characterization of the final product. This application note is intended to serve as a practical guide for chemists in research and development settings, particularly those involved in the synthesis of small molecules and drug intermediates.
Introduction
Esters are a vital class of organic compounds with wide-ranging applications in the pharmaceutical, flavor, and fragrance industries. Ethyl 3-(2-methylphenyl)propanoate is a valuable ester intermediate in the synthesis of various more complex molecules. The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3][4] This reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[1][5]
This application note outlines a standard laboratory procedure for the synthesis of ethyl 3-(2-methylphenyl)propanoate.
Reaction Scheme
The esterification of this compound with ethanol proceeds according to the following reaction scheme:
3-(2-Methylphenyl)propionic acidEthanolEthyl 3-(2-methylphenyl)propanoateWater
Experimental Protocol
This protocol is a representative procedure for a Fischer esterification and may require optimization for specific laboratory conditions and scales.
Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Ethanol, absolute | ≥99.5% | Commercially Available |
| Sulfuric acid, concentrated | 95-98% | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Deionized water |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or meter
Reaction Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 1 equivalent) in absolute ethanol (e.g., 50 mL, excess).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
Work-up and Purification
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (e.g., 50 mL) and transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water (2 x 30 mL)
-
Saturated aqueous sodium bicarbonate solution (2 x 30 mL) or until the aqueous layer is neutral or slightly basic.
-
Brine (saturated aqueous NaCl solution) (1 x 30 mL).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(2-methylphenyl)propanoate.
-
Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Data Presentation
Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 164.20 | 5.0 g | 0.030 |
| Ethanol | 46.07 | 50 mL | ~0.85 |
| Ethyl 3-(2-methylphenyl)propanoate | 192.25 | - | - |
Expected Product Characterization Data
| Technique | Expected Data |
| Appearance | Colorless to pale yellow oil |
| Yield | 70-90% (typical for Fischer esterification) |
| ¹H NMR (CDCl₃) | δ ~7.1 (m, 4H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 2.9 (t, 2H, Ar-CH₂-), 2.6 (t, 2H, -CH₂COO-), 2.3 (s, 3H, Ar-CH₃), 1.2 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~173 (-COO-), 141 (Ar-C), 136 (Ar-C), 130 (Ar-C), 128 (Ar-C), 126 (Ar-C), 125 (Ar-C), 60 (-OCH₂-), 35 (-CH₂COO-), 30 (Ar-CH₂-), 19 (Ar-CH₃), 14 (-CH₃) |
| IR (neat, cm⁻¹) | ~2980 (C-H), ~1735 (C=O, ester), ~1180 (C-O) |
| MS (EI) | m/z (%) = 192 (M⁺), 147, 118, 91 |
Note: The spectral data provided are predicted values based on the structure and data for similar compounds and should be confirmed by experimental analysis.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of ethyl 3-(2-methylphenyl)propanoate.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
Conclusion
The Fischer esterification is a reliable and straightforward method for the synthesis of ethyl 3-(2-methylphenyl)propanoate. The protocol described provides a solid foundation for the laboratory-scale preparation of this compound. As with any chemical synthesis, careful execution and appropriate safety measures are paramount. The provided analytical data serves as a benchmark for the characterization of the final product.
References
Application Notes and Protocols: Synthesis of 3-(2-Methylphenyl)propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methylphenyl)propionyl chloride, also known as 3-(o-tolyl)propanoyl chloride, is a valuable acylating agent and a key intermediate in organic synthesis. Its structural motif is of interest in medicinal chemistry for the development of novel therapeutic agents. The conversion of the corresponding carboxylic acid, 3-(2-Methylphenyl)propionic acid, to the highly reactive acyl chloride is a fundamental transformation that enables subsequent derivatization, such as amidation and esterification, to generate a diverse range of compounds for screening and development.
This document provides detailed application notes on the synthesis of 3-(2-methylphenyl)propionyl chloride via the reaction of this compound with thionyl chloride. It includes a comprehensive reaction mechanism, a detailed experimental protocol adapted from established procedures for similar substrates, and a summary of relevant quantitative data.
Reaction Overview
The reaction of this compound with thionyl chloride (SOCl₂) is a standard and efficient method for the synthesis of the corresponding acyl chloride.[1][2] The driving force for this reaction is the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, thus driving the equilibrium towards the product.[3]
General Reaction:
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.
-
Formation of a Chlorosulfite Intermediate: This is followed by the expulsion of a chloride ion and subsequent formation of a protonated acyl chlorosulfite intermediate.
-
Nucleophilic Acyl Substitution: The chloride ion, a good nucleophile, then attacks the carbonyl carbon of the intermediate.
-
Product Formation: The intermediate collapses, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[3]
The gaseous nature of the byproducts makes this reaction essentially irreversible.[3]
Experimental Protocol
This protocol is adapted from a reliable procedure for a structurally similar compound, 2-(p-tolyl)propionic acid, and is expected to provide good yields for this compound.[1]
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) (optional, as a solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum pump for removal of excess reagent
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. This reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
All glassware must be thoroughly dried before use to prevent the violent reaction of thionyl chloride with moisture.
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent). The flask should be under an inert atmosphere (e.g., nitrogen).
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2.0 to 3.0 equivalents) to the flask. The reaction can be performed neat or in an inert solvent like dichloromethane.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain this temperature for 2-3 hours.[1] The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess Thionyl Chloride: Carefully remove the excess thionyl chloride under reduced pressure (vacuum). It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
Product Isolation: The resulting crude 3-(2-methylphenyl)propionyl chloride is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed.
Data Presentation
| Parameter | Value/Range | Reference |
| Reactants | ||
| This compound | 1.0 equiv | Adapted from[1] |
| Thionyl chloride | 2.0 - 3.0 equiv | Adapted from[1] |
| Reaction Conditions | ||
| Temperature | Reflux (~76 °C) | Adapted from[1] |
| Reaction Time | 2 - 3 hours | [1] |
| Atmosphere | Inert (N₂ or Ar) | [1] |
| Expected Yield | ||
| Yield | High (typically >90%) | General expectation for this type of reaction |
Applications in Drug Development
Acyl chlorides are highly reactive intermediates that are widely used in the synthesis of pharmaceuticals. 3-(2-Methylphenyl)propionyl chloride serves as a key building block for introducing the 3-(2-methylphenyl)propanoyl moiety into various molecular scaffolds. This can be particularly useful for:
-
Amide Synthesis: Reaction with primary or secondary amines to form amides. The amide bond is a fundamental linkage in a vast number of biologically active molecules.
-
Ester Synthesis: Reaction with alcohols or phenols to form esters. Esterification can be used to modify the pharmacokinetic properties of a drug, for example, by creating a prodrug to enhance bioavailability.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones. This is a powerful C-C bond-forming reaction for building more complex molecular architectures.
While specific drug candidates synthesized directly from 3-(2-methylphenyl)propionyl chloride are not extensively documented in publicly available literature, the related propionyl chloride is a precursor in the synthesis of various pharmaceuticals, including some antiepileptic drugs.[4] The introduction of the 2-methylphenyl group can modulate the lipophilicity, steric profile, and metabolic stability of a potential drug molecule, making 3-(2-methylphenyl)propionyl chloride a valuable tool for lead optimization in drug discovery programs.
Visualizations
Caption: Reaction pathway for the synthesis of 3-(2-Methylphenyl)propionyl Chloride.
References
Application Notes and Protocols: Preparation of 3-(2-Methylphenyl)propionic Acid Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-(2-methylphenyl)propionic acid and its subsequent conversion to a variety of amide derivatives. These compounds are of interest in drug discovery due to their structural similarity to known nonsteroidal anti-inflammatory drugs (NSAIDs). The potential biological activity of these derivatives is discussed in the context of the cyclooxygenase (COX) signaling pathway, a key target in inflammation and pain.
Introduction
Arylpropionic acid derivatives are a well-established class of compounds with significant therapeutic applications, most notably as NSAIDs. The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever. The structural motif of this compound provides a scaffold for the development of novel amide derivatives with potentially improved efficacy, selectivity, or pharmacokinetic profiles. This document outlines the synthetic routes to the parent carboxylic acid and provides robust protocols for its amidation with various amines.
Data Presentation
The following tables summarize the biological activity of structurally related arylpropionic acid amide derivatives against COX-1 and COX-2 enzymes. This data is provided to offer a comparative baseline for newly synthesized this compound amide derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Reference Arylpropionic Acid Amide Derivatives
| Compound ID | Structure/Description | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ref-1 | Meclofenamic acid methyl amide | >100 | 25 | >4 |
| Ref-2 | Meclofenamic acid 3-chloropropyl amide | >100 | 5 | >20 |
| Ref-3 | Cyclic imide with 3-benzenesulfonamide | >50 | 0.20 | >250.0 |
| Ref-4 | Cyclic imide with 3-benzenesulfonamide | >50 | 0.18 | >277.8 |
| Ref-5 | Cyclic imide with oxime fragment | >50 | 0.16 | >312.5 |
| Celecoxib | Standard COX-2 Inhibitor | 50 | 0.129 | >387.6 |
Data is compiled from published studies on related compounds to provide a benchmark for activity.[1][2]
Table 2: Anti-Inflammatory Activity of Reference Arylpropionic Acid Amide Derivatives
| Compound ID | Description | In Vivo Anti-Inflammatory Activity (% Edema Inhibition) |
| Ref-6 | β,β-diphenyl propionic acid amide derivative | 36.13 - 90% |
| Ref-7 | N-[5-ethyl-1,3,4-thiadiazole]-phenyl acetate (Aspirin derivative) | High |
| Ref-8 | 2-(4-Isobutyl phenyl)-N-[5-ethyl-2-(1,3,4-thiadiazolyl)]–propamide (Ibuprofen derivative) | Good |
| Indomethacin | Standard NSAID | 81.25% |
| Diclofenac | Standard NSAID | 83.4% |
This table presents the anti-inflammatory effects of various arylpropionic acid amide derivatives from in vivo studies.[3][4][5]
Signaling Pathway
The primary mechanism of action for many arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins. This pathway is central to the inflammatory response.
Caption: Prostaglandin Biosynthesis Pathway via COX Enzymes.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Methylphenyl)propanoic Acid via Arndt-Eistert Homologation
This protocol describes a method for the one-carbon chain extension of 2-methylphenylacetic acid to yield the target 3-(2-methylphenyl)propanoic acid.
Workflow Diagram:
Caption: Arndt-Eistert Synthesis Workflow.
Materials:
-
2-Methylphenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Diazomethane (handle with extreme caution in a well-ventilated fume hood)
-
Silver(I) oxide (Ag₂O) or other suitable catalyst
-
Anhydrous diethyl ether
-
Water
-
Saturated sodium bicarbonate solution
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 2-methylphenylacetic acid (1 equivalent) in a minimal amount of anhydrous diethyl ether. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Stir the reaction mixture for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-methylphenylacetyl chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane (2-3 equivalents) until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Wolff Rearrangement and Hydrolysis: To the diazoketone solution, add a suspension of silver(I) oxide (0.1 equivalents) in water (5 equivalents). Stir the mixture at room temperature until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Filter the reaction mixture to remove the silver catalyst. Transfer the filtrate to a separatory funnel and wash with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate layer with 1 M HCl and extract with diethyl ether. Dry the final organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-methylphenyl)propanoic acid. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of this compound Amide Derivatives
This protocol outlines a general and efficient method for the amide coupling of 3-(2-methylphenyl)propanoic acid with various primary and secondary amines using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Workflow Diagram:
Caption: Amide Coupling Workflow using DCC.
Materials:
-
3-(2-Methylphenyl)propanoic acid
-
Desired primary or secondary amine (e.g., benzylamine, morpholine, aniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of 3-(2-methylphenyl)propanoic acid (1.0 equivalent) in anhydrous DCM, add the desired amine (1.1 equivalents) and a catalytic amount of DMAP.
-
Coupling Reaction: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours.
-
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Purification: Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide derivative can be further purified by column chromatography on silica gel or by recrystallization.
Characterization: The synthesized amide derivatives should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity.
Conclusion
The protocols detailed in these application notes provide a solid foundation for the synthesis and exploration of novel this compound amide derivatives. By leveraging established synthetic methodologies and understanding the underlying biological pathways, researchers can efficiently generate and evaluate new chemical entities with potential therapeutic value in the management of inflammation and pain. The provided comparative data serves as a useful guide for assessing the potency and selectivity of newly synthesized compounds.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis routes of 3-(p-Tolyl)propionic acid [benchchem.com]
- 5. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Analysis for Purity Determination of 3-(2-Methylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methylphenyl)propionic acid is a carboxylic acid derivative that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this compound is critical to ensure the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, robust, and widely used analytical technique for determining the purity of non-volatile and thermally labile compounds. This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. This compound, being a relatively nonpolar molecule, is retained by the C18 column. By using a suitable mobile phase composition, it can be effectively separated from more polar and less polar impurities. The acidic buffer is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The separated compounds are detected by a UV detector at a wavelength where the analyte exhibits strong absorbance. The purity is determined by comparing the peak area of the main component to the total area of all detected peaks.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (or other suitable acid like trifluoroacetic acid) for pH adjustment.
-
This compound reference standard and sample.
-
Experimental Protocols
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic at 60:40 (Acetonitrile:Aqueous) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask.
-
Add approximately 500 mL of HPLC grade water and mix.
-
Bring the volume to 1000 mL with HPLC grade water and mix thoroughly.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase (Acetonitrile:Water mixture).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the mobile phase and mix well.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow the same dissolution procedure as for the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
System Suitability
Before sample analysis, the performance of the HPLC system should be verified.
-
Inject the mobile phase as a blank to ensure a clean baseline.
-
Inject the standard solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be less than 2.0%.
-
Determine the theoretical plates (N) and tailing factor (T) for the main peak. The theoretical plates should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.
Data Analysis and Purity Calculation
-
Inject the prepared sample solution into the HPLC system.
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the percentage purity of the this compound sample using the area normalization method with the following formula:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The quantitative results of the purity analysis should be summarized in a clear and structured table.
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 3.5 | 1500 | 0.15 |
| Main Peak | 6.2 | 995000 | 99.50 |
| Impurity 2 | 8.9 | 3500 | 0.35 |
| Total | 1000000 | 100.00 |
Visualization of Experimental Workflow
The logical flow of the experimental protocol is illustrated in the following diagram.
Caption: Workflow for HPLC Purity Analysis.
Application Notes and Protocols for the GC-MS Identification of 3-(2-Methylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and quantification of 3-(2-Methylphenyl)propionic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, derivatization, instrument parameters, and data analysis. The protocol is designed for researchers in various fields, including metabolomics, environmental analysis, and pharmaceutical development, to achieve reliable and reproducible results.
Introduction
This compound is an aromatic carboxylic acid that may be of interest as a metabolite, a biomarker, or an impurity in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. However, due to the polarity of the carboxylic acid group, derivatization is typically required to improve its volatility and chromatographic performance. This protocol details a robust method involving trimethylsilylation (TMS) prior to GC-MS analysis.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound.
Sample Preparation (Liquid-Liquid Extraction)
This procedure is suitable for extracting this compound from aqueous samples such as biological fluids (e.g., urine, plasma) or environmental water samples.
-
Sample Collection: Collect 1 mL of the aqueous sample in a clean glass tube.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard. A suitable choice would be a structurally similar compound not expected to be in the sample, such as 3-(4-methylphenyl)propionic acid or an isotopically labeled version of the analyte.
-
Acidification: Acidify the sample to a pH of approximately 2-3 by adding 1M hydrochloric acid (HCl). This ensures that the carboxylic acid is in its protonated form, facilitating its extraction into an organic solvent.
-
Extraction: Add 2 mL of ethyl acetate to the sample tube.
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).
Derivatization (Trimethylsilylation)
To increase the volatility of this compound for GC-MS analysis, a derivatization step to form a trimethylsilyl (TMS) ester is performed.[1]
-
Reagent Preparation: Prepare a derivatization solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.
-
Derivatization Reaction: To the dried extract from the sample preparation step, add 100 µL of the BSTFA with 1% TMCS derivatizing reagent.
-
Incubation: Tightly cap the vial and heat it at 60-70°C for 30-60 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before GC-MS injection.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | A non-polar or intermediate-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the analysis of aromatic compounds. |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minutes. Ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected retention time and key mass-to-charge ratios (m/z) for the identification of the trimethylsilyl (TMS) derivative of this compound. The molecular weight of underivatized this compound is 164.20 g/mol , and its TMS derivative is 236.36 g/mol .
| Compound | Expected Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound-TMS | ~ 10 - 15 (dependent on system) | 236 | 221 ([M-15]+, loss of CH₃), 147, 117, 91, 73 ([Si(CH₃)₃]+) |
Note: The fragmentation pattern of TMS derivatives of aromatic carboxylic acids often includes the loss of a methyl group ([M-15]+) and the characteristic trimethylsilyl ion at m/z 73.[2] The ion at m/z 91 corresponds to the tropylium ion, characteristic of alkylbenzenes.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.
Caption: Experimental workflow for GC-MS analysis.
GC-MS Identification Logic
This diagram outlines the logical steps involved in the confident identification of this compound using this protocol.
Caption: Logical steps for compound identification.
References
Application Notes and Protocols for the Enantioselective Synthesis of 3-(2-Methylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of 3-(2-Methylphenyl)propionic acid, a chiral carboxylic acid with potential applications in medicinal chemistry and materials science. The primary focus is on asymmetric hydrogenation, a robust and widely utilized method for establishing the stereocenter in this class of molecules. Alternative strategies, such as those employing chiral auxiliaries, are also discussed. This document is intended to guide researchers in the development of efficient and highly selective synthetic routes to enantiopure this compound.
Introduction
Chiral 3-arylpropionic acids are important structural motifs found in a variety of biologically active molecules. The enantiomers of these compounds often exhibit different pharmacological activities, making their stereoselective synthesis a critical aspect of drug discovery and development. This compound is a valuable chiral building block, and its enantioselective synthesis is of significant interest. Asymmetric hydrogenation of the corresponding prochiral α,β-unsaturated acid, 3-(2-methylphenyl)acrylic acid, represents one of the most direct and atom-economical methods to access the desired enantiomer.
Overview of Enantioselective Synthetic Strategies
Several methodologies can be employed for the enantioselective synthesis of this compound. The choice of strategy often depends on factors such as desired enantiomeric excess (e.e.), scalability, and the availability of starting materials and catalysts.
-
Asymmetric Hydrogenation: This is a highly efficient method that involves the hydrogenation of a prochiral olefin (e.g., 3-(2-methylphenyl)acrylic acid) using a chiral catalyst. Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, with chiral phosphine ligands are commonly used. More recently, catalysts based on more earth-abundant metals like nickel have been developed.[1][2]
-
Enantioselective Conjugate Addition: This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated ester, followed by hydrolysis. While powerful, this method is less direct for the target molecule unless a 2-methylphenyl nucleophile is added to an acrylate.
-
Chiral Auxiliary-Mediated Synthesis: This strategy relies on the temporary attachment of a chiral auxiliary to a precursor molecule to direct a diastereoselective reaction.[3][4][5] After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.
The following sections will focus on providing a detailed protocol for the rhodium-catalyzed asymmetric hydrogenation, as it is a well-established and highly effective method for this type of transformation.[6][7][8][9]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol describes a general procedure for the enantioselective hydrogenation of 3-(2-methylphenyl)acrylic acid to this compound using a chiral rhodium-diphosphine catalyst.
3.1. Materials and Reagents
-
3-(2-methylphenyl)acrylic acid (substrate)
-
[Rh(COD)₂]BF₄ (Rhodium precatalyst)
-
(R)-BINAP (chiral diphosphine ligand) or other suitable chiral ligand
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
High-pressure hydrogenation vessel (autoclave)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
3.2. Preparation of the Catalyst Solution (in situ)
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral diphosphine ligand (e.g., (R)-BINAP, 1.1 mol%) to a Schlenk flask.
-
Add anhydrous, degassed methanol to the flask to dissolve the catalyst precursor and ligand.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
3.3. Asymmetric Hydrogenation Procedure
-
In a separate flask, dissolve the substrate, 3-(2-methylphenyl)acrylic acid, in anhydrous, degassed methanol.
-
Transfer the substrate solution to the high-pressure hydrogenation vessel.
-
Using a cannula or syringe, transfer the pre-formed catalyst solution to the hydrogenation vessel containing the substrate.
-
Seal the hydrogenation vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC if possible.
3.4. Work-up and Purification
-
After the reaction is complete, carefully vent the hydrogen gas from the vessel.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the enantiomerically enriched this compound.
3.5. Determination of Enantiomeric Excess
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) after conversion to a suitable derivative (e.g., a methyl ester or an amide).
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the rhodium-catalyzed asymmetric hydrogenation of acrylic acid derivatives. Note that optimal conditions will need to be determined empirically for the specific substrate.
| Parameter | Typical Range/Value | Notes |
| Substrate | 3-(2-methylphenyl)acrylic acid | Prochiral olefin |
| Catalyst Precursor | [Rh(COD)₂]BF₄ | 0.1 - 2.0 mol% |
| Chiral Ligand | (R)- or (S)-BINAP, Josiphos, etc. | 1.0 - 1.2 equivalents relative to Rh |
| Solvent | Methanol, Ethanol, THF | Anhydrous and degassed |
| Hydrogen Pressure | 10 - 50 bar | Higher pressure can increase reaction rate |
| Temperature | 25 - 60 °C | Optimization may be required |
| Reaction Time | 12 - 48 hours | Monitor for completion |
| Yield | >90% | Typically high for this reaction type |
| Enantiomeric Excess | >95% e.e. | Highly dependent on the choice of chiral ligand |
Visualizations
Logical Relationship of Synthetic Strategies
Caption: Main strategies for the synthesis of the target molecule.
Experimental Workflow for Asymmetric Hydrogenation
References
- 1. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. biosynth.com [biosynth.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-(2-Methylphenyl)propionic Acid and its Analogs as Precursors for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of arylpropionic acids, particularly focusing on the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen, from a structural analog of 3-(2-Methylphenyl)propionic acid. Detailed experimental protocols, quantitative data, and a diagram of the drug's mechanism of action are provided to support researchers in drug discovery and development. While this compound itself is not a direct precursor in the most common synthesis of Loxoprofen, its isomer, 2-(4-methylphenyl)propionic acid, is a key starting material. The methodologies presented are broadly applicable to the derivatization of arylpropionic acids for the development of novel pharmaceutical compounds.
Loxoprofen is a potent NSAID that works by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1][2][3] It is a prodrug that is rapidly converted to its active trans-alcohol metabolite in the body.[2][4]
Synthesis of Loxoprofen Sodium
The synthesis of Loxoprofen Sodium from 2-(4-methylphenyl)propionic acid involves a two-step process:
-
Bromination of 2-(4-methylphenyl)propionic acid: This step introduces a bromine atom to the methyl group on the phenyl ring, creating the key intermediate, 2-(4-bromomethylphenyl)propionic acid.
-
Condensation and Saponification: The brominated intermediate is then condensed with a cyclic ketone derivative, followed by hydrolysis (saponification) and salt formation to yield Loxoprofen Sodium.
A logical workflow for the synthesis of Loxoprofen Sodium is presented below:
Caption: Synthetic workflow for Loxoprofen Sodium.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-bromomethylphenyl)propionic acid
This protocol details the bromination of 2-(4-methylphenyl)propionic acid.
Materials:
-
2-(4-methylphenyl)propionic acid
-
Hydrobromic acid (48%)
-
Paraformaldehyde
-
Sulfuric acid (concentrated)
-
Xylene
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge the reaction vessel with 2-phenylpropionic acid, hydrobromic acid, and paraformaldehyde in a weight ratio of 1:2:0.27, respectively.[5]
-
Begin stirring and slowly add concentrated sulfuric acid (2 parts by weight) while maintaining the temperature at 35°C.[5]
-
After the addition of sulfuric acid is complete, heat the mixture to 70°C and maintain for 11 hours.[5]
-
After the reaction, wash the mixture with acidic water until the aqueous phase is neutral to obtain the crude product.[5]
-
Purify the crude 2-(4-bromomethylphenyl)propionic acid by recrystallization from xylene.[5]
Protocol 2: Synthesis of Loxoprofen Sodium
This protocol outlines the conversion of 2-(4-bromomethylphenyl)propionic acid to Loxoprofen and subsequent salt formation.
Materials:
-
2-(4-bromomethylphenyl)propionic acid
-
2-ethoxycarbonylcyclopentanone
-
Potassium carbonate
-
Toluene
-
Hydrobromic acid
-
Sodium hydroxide
-
Methanol
-
Ethyl acetate
-
Reaction vessel with reflux condenser
Procedure:
-
Mix 2-(4-bromomethylphenyl)propionate and 2-ethoxycarbonylcyclopentanone with potassium carbonate as an acid-binding agent in toluene.[6]
-
Reflux the mixture for 12 hours.[6] This condensation step yields methyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propanoate.
-
The resulting ester is then hydrolyzed and decarboxylated in hydrobromic acid to yield Loxoprofen (2-[4-(2-oxocyclopentan-1-ylmethyl)phenyl]propionic acid).[6]
-
To form the sodium salt, dissolve the Loxoprofen in methanol and add an equivalent of aqueous sodium hydroxide dropwise.[2]
-
Stir the reaction at room temperature for 1 hour.[2]
-
Remove the solvent by distillation under reduced pressure.[2]
-
Add a 5% aqueous solution of ethyl acetate to the residue and heat until dissolved.[2]
-
Cool the solution slowly to room temperature to induce crystallization, which can be aided by seed crystals.[2]
-
Continue stirring for 5-6 hours at 0-5°C.[2]
-
Collect the solid Loxoprofen sodium dihydrate by filtration.[2]
Quantitative Data
The following table summarizes the reported yields and purity for the synthesis of Loxoprofen Sodium and its intermediates.
| Reaction Step | Product | Yield | Purity (HPLC) | Reference |
| Bromination of 2-(4-methylphenyl)propionic acid | 2-(4-bromomethylphenyl)propionic acid | up to 99% | 98.5% | [5] |
| Esterification of 2-(4-bromomethylphenyl)propionic acid | Methyl 2-(4-bromomethylphenyl)propionate | 92.2% | - | [6] |
| Condensation, Hydrolysis, and Decarboxylation to Loxoprofen | Loxoprofen | 70% | - | [6] |
| Conversion of Loxoprofen to Loxoprofen Sodium Dihydrate | Loxoprofen Sodium Dihydrate | 95% | 99.1% | [2] |
| Recrystallization of Loxoprofen Sodium | Loxoprofen Sodium Crystal | 90.9% | 99.94% | [7] |
Mechanism of Action: COX Inhibition Pathway
Loxoprofen, as a non-selective NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2][4]
Caption: Mechanism of action of Loxoprofen via COX inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(4-Bromomethyl)phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN109776300B - Synthetic method of loxoprofen sodium - Google Patents [patents.google.com]
- 7. CN108863765B - Preparation method of loxoprofen sodium crystal - Google Patents [patents.google.com]
Investigating the Anti-inflammatory Potential of 3-(2-Methylphenyl)propionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methylphenyl)propionic acid is a carboxylic acid derivative with a chemical structure similar to several well-established non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class, such as ibuprofen and ketoprofen.[1][2] The anti-inflammatory, analgesic, and antipyretic effects of these NSAIDs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—critical mediators of inflammation.[3][4][5] Given its structural similarity, this compound presents a compelling candidate for investigation as a novel anti-inflammatory agent.
These application notes provide a comprehensive framework for researchers to explore the anti-inflammatory potential of this compound. This document outlines detailed protocols for key in vitro and in vivo experiments, guidance on data presentation, and visual representations of the underlying signaling pathways and experimental workflows. While direct experimental data on this compound is limited, the methodologies described herein are based on established and validated assays for characterizing anti-inflammatory compounds.
Putative Mechanism of Action: COX Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins (PGs) and thromboxanes (TXs) that mediate inflammation, pain, and fever.[5][6] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][4] The therapeutic anti-inflammatory effects of NSAIDs are largely due to COX-2 inhibition, while adverse effects like gastrointestinal issues are often linked to COX-1 inhibition.[3][4]
Some arylpropionic acid derivatives, like ketoprofen, have also been shown to inhibit the lipoxygenase (LOX) pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators.[7] Furthermore, some NSAIDs can modulate inflammatory responses by affecting cytokine production and signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[8]
Caption: Hypothesized COX Inhibition by this compound.
Data Presentation
For a clear and comparative analysis of the anti-inflammatory potential of this compound, all quantitative data should be summarized in structured tables. Below are template tables for the proposed experimental protocols.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Reference) | ~2.1 | ~1.6 | ~1.3 |
| Celecoxib (Reference) | ~13.02 | ~0.49 | ~26.6 |
Reference data for Ibuprofen and Celecoxib are illustrative and may vary based on assay conditions.[9][10]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | Experimental Value | 0 |
| This compound | 10 | Experimental Value | Calculated Value |
| This compound | 30 | Experimental Value | Calculated Value |
| This compound | 100 | Experimental Value | Calculated Value |
| Indomethacin (Reference) | 5 | Experimental Value | Calculated Value |
Table 3: Inhibition of LPS-Induced Cytokine Production in vitro
| Treatment | Concentration (µM) | TNF-α (% of Control) | IL-6 (% of Control) |
| LPS Only (Control) | - | 100 | 100 |
| This compound | 1 | Experimental Value | Experimental Value |
| This compound | 10 | Experimental Value | Experimental Value |
| This compound | 100 | Experimental Value | Experimental Value |
| Dexamethasone (Reference) | 1 | Experimental Value | Experimental Value |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compound to inhibit COX-1 and COX-2 enzymes.[11][12][13][14]
Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a suitable substrate.[10] The inhibition of this activity in the presence of the test compound is quantified.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
This compound
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of test concentrations.
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in the assay buffer to the working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. b. Add the test compound dilutions, reference inhibitors, or vehicle control to the respective wells. c. Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid to all wells. e. Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Detection: Add the detection probe and measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for the in vitro COX Inhibition Assay.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[15][16][17][18][19]
Principle: Subplantar injection of carrageenan into the rodent hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Materials:
-
Wistar rats or Swiss albino mice
-
Lambda carrageenan (1% w/v in sterile saline)
-
This compound
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: a. Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound). b. Administer the test compound, reference drug, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: a. Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. b. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: a. Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Protocol 3: In Vitro LPS-Induced Cytokine Release Assay
This assay assesses the effect of the test compound on the production of pro-inflammatory cytokines by immune cells.[20][21][22][23][24]
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or macrophage cell lines) to produce and release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The inhibitory effect of the test compound on this cytokine production is measured.
Materials:
-
Human PBMCs or a suitable macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Reference compound (e.g., Dexamethasone)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
CO₂ incubator
Procedure:
-
Cell Culture: Culture the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound, reference compound, or vehicle for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to each well (except for the unstimulated control) to a final concentration of, for example, 1 µg/mL.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) in a CO₂ incubator at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each treatment condition compared to the LPS-only control.
Conclusion
The provided application notes and protocols offer a robust starting point for the systematic investigation of the anti-inflammatory potential of this compound. By employing these established in vitro and in vivo assays, researchers can elucidate its mechanism of action, determine its potency, and evaluate its efficacy. The structured data presentation and visual workflows are designed to facilitate clear interpretation and comparison of results, ultimately aiding in the assessment of this compound as a potential novel anti-inflammatory therapeutic.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 5. news-medical.net [news-medical.net]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
- 8. Ketoprofen inhibits expression of inflammatory mediators in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 24. criver.com [criver.com]
Application Notes: Asymmetric Hydrogenation for the Synthesis of Chiral 3-(2-Methylphenyl)propionic Acid
Introduction
Chiral 3-(2-methylphenyl)propionic acid is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for its therapeutic efficacy and safety. Asymmetric hydrogenation of the corresponding prochiral α,β-unsaturated carboxylic acid, (E)-3-(2-methylphenyl)acrylic acid, represents one of the most efficient and atom-economical methods to access the enantiomerically pure product. This application note provides an overview of suitable catalytic systems and a detailed protocol for this transformation.
Recent advancements in asymmetric catalysis have led to the development of highly efficient transition metal complexes for the enantioselective hydrogenation of α,β-unsaturated carboxylic acids.[1][2] Catalytic systems based on rhodium, ruthenium, and iridium, in combination with chiral phosphine ligands, have demonstrated remarkable success in achieving high enantioselectivities and yields for a variety of substrates.[3][4][5] The choice of metal, ligand, and reaction conditions is critical for optimizing the stereochemical outcome.
Data Presentation: Performance of Catalytic Systems in Asymmetric Hydrogenation of Substituted Acrylic Acids
The following table summarizes the performance of various catalytic systems in the asymmetric hydrogenation of acrylic acid derivatives, providing a comparative overview of their efficacy. While data for the specific hydrogenation of (E)-3-(2-methylphenyl)acrylic acid is not extensively published, the selected examples with structurally similar substrates offer valuable insights for catalyst selection.
| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| [Rh(COD)₂]BF₄ | (R,R)-Ph-BPE | (E)-3-phenylacrylic acid | Methanol | 10 | RT | >99 | 98 (R) | Fictionalized Data |
| [Ru(OAc)₂(R-BINAP)] | (R)-BINAP | (E)-3-(2-methoxyphenyl)acrylic acid | Ethanol | 50 | 50 | 95 | 96 (S) | Fictionalized Data |
| [Ir(COD)Cl]₂ | (S)-SEGPHOS | (E)-3-(2-fluorophenyl)acrylic acid | Toluene | 30 | 25 | 98 | 99 (S) | Fictionalized Data |
| NiCl₂·6H₂O | (R)-Ph-BPE | β,β-disubstituted acrylic acids | Methanol | 50 | 60 | up to 99 | up to 99 | [2] |
| [Ir(COD)Cl]₂ | (S,S)-f-spiroPhox | (E)-2-phenyl-3-methylacrylic acid | Toluene | 50 | 60 | >99 | 97 | Fictionalized Data |
Note: "RT" denotes room temperature. Data for the first three entries are representative examples based on typical performances of these catalytic systems and are provided for illustrative purposes.
Experimental Protocols
The following protocol is a representative procedure for the asymmetric hydrogenation of (E)-3-(2-methylphenyl)acrylic acid using a rhodium-based catalyst with a chiral diphosphine ligand. This protocol is adapted from established procedures for similar substrates.
Materials:
-
(E)-3-(2-methylphenyl)acrylic acid
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R,R)-Ph-BPE ((R,R)-1,2-Bis(2,5-diphenylphospholano)ethane)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Celite
Equipment:
-
High-pressure autoclave or Parr hydrogenator
-
Schlenk line and glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Rotary evaporator
-
Separatory funnel
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under a nitrogen atmosphere, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1 mol%) and (R,R)-Ph-BPE (2.8 mg, 0.0055 mmol, 1.1 mol%) to a glass liner for the autoclave.
-
Add a magnetic stir bar.
-
Seal the liner with a septum and remove it from the glovebox.
-
-
Reaction Setup:
-
In a separate flask, dissolve (E)-3-(2-methylphenyl)acrylic acid (88.1 mg, 0.5 mmol) in anhydrous, degassed methanol (5 mL).
-
Transfer this substrate solution to the glass liner containing the catalyst precursor and ligand using a syringe.
-
Place the glass liner inside the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave.
-
Purge the autoclave with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Product Isolation:
-
Carefully vent the hydrogen gas from the autoclave.
-
Purge the autoclave with nitrogen gas.
-
Remove the reaction mixture from the autoclave.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with 1 M HCl (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and wash the Celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product, chiral this compound.
-
-
Analysis:
-
Determine the yield of the product.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis. The carboxylic acid may need to be converted to its methyl ester for better resolution on some chiral columns.
-
Mandatory Visualizations
Caption: Experimental workflow for the asymmetric hydrogenation of (E)-3-(2-methylphenyl)acrylic acid.
Caption: Key components and their logical relationships in the asymmetric hydrogenation process.
References
- 1. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-(2-Methylphenyl)propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-(2'-methyl-[1,1'-biphenyl]-2-yl)propanoic acid and its derivatives via Suzuki-Miyaura cross-coupling reactions. This class of molecules holds significant interest in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The protocols outlined below are based on established methodologies for the synthesis of sterically hindered biaryl compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] This palladium-catalyzed reaction joins an organoboron species (such as a boronic acid or ester) with an organic halide or triflate.[1] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of starting materials make it a highly valuable tool in drug discovery and development.[2]
The synthesis of ortho-substituted biaryl compounds, such as those derived from 3-(2-methylphenyl)propionic acid, can be challenging due to steric hindrance. However, the development of advanced catalyst systems, particularly those employing bulky phosphine ligands, has enabled these transformations to be carried out with high efficiency.[3] The resulting 3-(biphenyl-2-yl)propanoic acid scaffold is a key structural motif in a number of biologically active molecules.
Core Reaction
The central transformation discussed in these notes is the coupling of a 3-(2-bromophenyl)propanoic acid derivative with (2-methylphenyl)boronic acid, or the corresponding coupling of a 3-(2-boronylphenyl)propanoic acid derivative with 2-bromotoluene. The presence of the ortho-methyl group necessitates careful optimization of the reaction conditions to achieve high yields.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative conditions and expected yields for the Suzuki-Miyaura coupling to form 3-(2'-methyl-[1,1'-biphenyl]-2-yl)propanoic acid derivatives. These conditions are compiled from general procedures for sterically hindered couplings and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling of Ethyl 3-(2-bromophenyl)propanoate with (2-methylphenyl)boronic acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | ~85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | 16 | ~88 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 24 | ~75 |
Table 2: Effect of Different Coupling Partners
| Aryl Halide | Boronic Acid/Ester | Product | Catalyst System | Yield (%) |
| Ethyl 3-(2-bromophenyl)propanoate | (2-methylphenyl)boronic acid | Ethyl 3-(2'-methyl-[1,1'-biphenyl]-2-yl)propanoate | Pd(OAc)₂ / SPhos | ~85 |
| 2-Bromotoluene | Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate | Ethyl 3-(2'-methyl-[1,1'-biphenyl]-2-yl)propanoate | Pd(dppf)Cl₂ | ~90 |
Experimental Protocols
This section details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of ethyl 3-(2-bromophenyl)propanoate with (2-methylphenyl)boronic acid.
Materials:
-
Ethyl 3-(2-bromophenyl)propanoate (1.0 equiv)
-
(2-Methylphenyl)boronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-(2-bromophenyl)propanoate (1.0 mmol, 259 mg), (2-methylphenyl)boronic acid (1.2 mmol, 163 mg), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add 10 mL of anhydrous toluene and 1 mL of degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 3-(2'-methyl-[1,1'-biphenyl]-2-yl)propanoate.
-
Hydrolysis (Optional): To obtain the free acid, the purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Visualizations
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the active catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of ethyl 3-(2-bromophenyl)propanoate with (2-methylphenyl)boronic acid.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Methylphenyl)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-Methylphenyl)propionic acid and addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Common synthetic strategies for analogous 3-arylpropionic acids that can be adapted for this compound include:
-
Hydrolysis of a corresponding nitrile: This multi-step process often starts with a substituted toluene derivative which is halogenated, converted to a nitrile, and then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[1][2][3]
-
Oxidation of the corresponding alcohol or aldehyde: The oxidation of 3-(2-methylphenyl)propan-1-ol or 3-(2-methylphenyl)propanal using suitable oxidizing agents can yield the desired carboxylic acid. This is often a high-yielding method.[1]
-
Malonic ester synthesis: This classical method involves the alkylation of diethyl malonate with a 2-methylbenzyl halide, followed by hydrolysis and decarboxylation.
Q2: What are the expected physical and chemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol [4] |
| Melting Point | 100-103 °C[5][6] |
| Boiling Point | 293.3 °C at 760 mmHg[5] |
| Density | 1.097 g/cm³[5] |
| Appearance | Off-white to white crystalline solid |
Q3: What are some common impurities that might be present in the final product?
A3: Potential impurities could include unreacted starting materials, intermediates from the synthetic route (e.g., the corresponding nitrile or alcohol), or byproducts from side reactions. For instance, in nitrile hydrolysis, incomplete reaction could leave residual amide intermediate. In oxidation reactions, the starting alcohol or aldehyde may be present if the reaction does not go to completion.
Q4: How can I purify the final product?
A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization would typically be a mixed solvent system, such as ethanol/water or toluene/hexane, to achieve good differential solubility of the product and impurities. Column chromatography could also be employed for more challenging purifications.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields in the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If necessary, increase the reaction time or temperature.[2] |
| Poor quality of starting materials or reagents. | Verify the purity of all starting materials and reagents. Use freshly distilled solvents where appropriate.[2] | |
| Inefficient catalyst or incorrect catalyst loading. | Ensure the correct catalyst is being used and that it is active. Optimize the catalyst concentration as per literature protocols for similar reactions. | |
| Formation of Byproducts | Non-selective reaction conditions. | Investigate the use of more selective reagents or catalysts. Adjusting the reaction temperature may also improve selectivity.[2] |
| Presence of reactive impurities in starting materials. | Purify starting materials before use to remove any reactive impurities that could lead to side reactions.[2] | |
| Over-oxidation or other side reactions. | In oxidation reactions, carefully control the stoichiometry of the oxidizing agent and the reaction temperature to prevent over-oxidation to other products. | |
| Product Loss During Workup and Purification | Inefficient extraction. | Ensure the pH of the aqueous layer is appropriately adjusted to either protonate (for extraction into organic solvent) or deprotonate (for washing) the carboxylic acid. Perform multiple extractions with a suitable organic solvent. |
| Suboptimal recrystallization conditions. | Experiment with different solvent systems and cooling rates to maximize the recovery of the purified product.[2] | |
| Racemization during workup (if a stereoselective synthesis is performed). | Ensure that the conditions for workup, particularly any pH adjustments, are mild enough to prevent racemization.[2] |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 2-(2-Methylphenyl)acetonitrile
This protocol is a representative method and may require optimization.
Step 1: Synthesis of 2-(2-Methylphenyl)acetonitrile (This is a common precursor and its synthesis is assumed or would be a preceding step).
Step 2: Hydrolysis of 2-(2-Methylphenyl)acetonitrile
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-methylphenyl)acetonitrile (1 equivalent) in a 10% aqueous solution of sodium hydroxide (approximately 5 mL per gram of nitrile).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction can take several hours.[7] The reaction is complete when the starting nitrile is no longer detectable.
-
Cool the reaction mixture to room temperature.
-
Extract the cooled solution with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of this compound should form.
-
Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[3][7]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by recrystallization.
Visualizations
References
- 1. 2-Methyl-3-(4-methylphenyl)propanoic Acid|CAS 1012-15-3 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|22084-89-5 - MOLBASE Encyclopedia [m.molbase.com]
- 6. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for the esterification of arylpropionic acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the esterification of arylpropionic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of arylpropionic acids, offering potential causes and solutions to get your experiment back on track.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have reached equilibrium. | Consider extending the reaction time or increasing the temperature.[1] For Fischer esterification, using a large excess of the alcohol can shift the equilibrium towards the product.[2][3] |
| Insufficient Catalyst: The concentration of the acid catalyst may be too low. | Increase the catalyst loading. For Fischer esterification, common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] | |
| Water Inhibition: The presence of water can reverse the esterification reaction. | Use a dehydrating agent or a technique to remove water as it forms, such as a Dean-Stark apparatus.[4][5] For enzymatic reactions, control the water activity as excess water can negatively impact lipase activity.[6][7][8] | |
| Poor Nucleophile: Secondary or tertiary alcohols can be poor nucleophiles, leading to slow reaction rates.[2][9] | Consider converting the carboxylic acid to a more reactive species like an acyl chloride first.[2][9] Alternatively, use a coupling agent like DCC with DMAP (Steglich esterification).[9][10] | |
| Formation of Side Products | Dehydration of Alcohol: Especially with sensitive alcohols at high temperatures.[1] | Use milder reaction conditions, including lower temperatures. |
| Ether Formation: A potential side reaction, particularly at higher temperatures. | Optimize the reaction temperature and consider using a milder acid catalyst. | |
| Acylurea Formation (Steglich): Rearrangement of the O-acylisourea intermediate.[9] | Lower the reaction temperature and consider adding an activating agent like HOBt. | |
| Difficult Purification | Residual Carboxylic Acid: Unreacted starting material contaminating the product. | Perform an acid-base extraction. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove the unreacted acid.[11] |
| Catalyst Removal: Difficulty in removing the acid catalyst. | Neutralize the reaction mixture with a base and then wash with water. If using a solid catalyst, it can be filtered off. | |
| Close Boiling Points: Difficulty in separating the ester from the alcohol or solvent by distillation. | Choose a solvent with a significantly different boiling point from the desired ester. Recrystallization can also be an effective purification method.[1] | |
| Poor Enantioselectivity (for chiral arylpropionic acids) | Suboptimal Enzyme Choice: The selected lipase may not have the desired enantiopreference for the substrate. | Screen different lipases. For example, Lipozyme IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica) show different enantioselectivities for various arylpropionic acids.[6][7][12] |
| Incorrect Temperature: Temperature can significantly impact the enantioselectivity of enzymatic reactions. | Optimize the reaction temperature. For the esterification of (±)-ibuprofen, the racemic temperature was found to be 65.4 °C with one lipase.[12] | |
| Solvent Effects: The organic solvent can influence the enzyme's conformation and enantioselectivity. | Screen various organic solvents. For the esterification of (±)-2-phenylpropionic acid, isooctane was found to be the best solvent with one enzyme system.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of arylpropionic acids?
A1: The most common methods include:
-
Fischer-Speier Esterification: This is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][11] It is a reversible reaction, and often an excess of the alcohol is used, or water is removed to drive the reaction to completion.[2][3]
-
Lipase-Catalyzed Esterification: This enzymatic method is particularly useful for producing enantiomerically pure esters of chiral arylpropionic acids (profens).[6][8][12] Lipases can be highly selective for one enantiomer.
-
Microwave-Assisted Esterification: This method can significantly reduce reaction times compared to conventional heating.[14][15][16][17]
-
Reaction with Acyl Chlorides: The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.[2]
Q2: How do I choose the right catalyst for my esterification?
A2: The choice of catalyst depends on the specific reaction method and the substrate:
-
Fischer Esterification: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[1] Lewis acids can also be employed.[4]
-
Enzymatic Esterification: Immobilized lipases are frequently used. Popular choices include Novozym 435 (Candida antarctica lipase B) and Lipozyme IM (Rhizomucor miehei lipase).[6][12]
-
Microwave-Assisted Synthesis: N-Fluorobenzenesulfonimide (NFSi) has been shown to be an efficient catalyst under microwave irradiation.[14][15]
Q3: What is the general mechanism of Fischer esterification?
A3: The Fischer esterification is a nucleophilic acyl substitution reaction that proceeds through the following steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[1][4]
-
Nucleophilic attack of the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.[1][4]
-
Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups.[1][4]
-
Deprotonation of the carbonyl oxygen to yield the final ester product.[1][4]
Q4: Can I perform the esterification without a solvent?
A4: Yes, it is possible to carry out the reaction without a solvent, especially when using a large excess of the alcohol, which can serve as both a reactant and the solvent.[1] This is often referred to as performing the reaction "neat".
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Quantitative Data Summary
Table 1: Comparison of Catalysts for Fischer-Type Esterification
| Catalyst | Typical Loading | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Catalytic amount | Inexpensive, readily available | Strong dehydrating agent, can cause charring with sensitive substrates |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount | Solid, easier to handle than H₂SO₄ | More expensive than H₂SO₄ |
| N-Fluorobenzenesulfonimide (NFSi) | 7 mol% (Microwave)[14] | Efficient under microwave conditions, metal-free[14] | Requires microwave reactor |
| N-Bromosuccinimide (NBS) | Catalytic amount | Metal-free, mild conditions[18] | Potential for side reactions if not controlled |
Table 2: Influence of Reaction Parameters on Lipase-Catalyzed Esterification of Ibuprofen
| Parameter | Condition 1 | Condition 2 | Effect on Conversion | Reference |
| Temperature | 30 °C | 55 °C | Increased temperature generally increases the reaction rate. | [19] |
| Enzyme Amount | Low | High | Higher enzyme concentration leads to a faster reaction rate. | [6][7] |
| Water Content | Dehydrated enzyme | 0.3 mL added water | Excess water can decrease the esterification yield.[8] | [8] |
| Stirring Speed | 100 RPM | 600 RPM | Increased stirring can improve mass transfer and reaction rate. | [19] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of an Arylpropionic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the arylpropionic acid (1.0 equiv) in the desired alcohol (can be used in excess, e.g., 10 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3.0 equiv).[11]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight).[11] Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If excess alcohol was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Neutralize the mixture by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.[11]
-
-
Purification: Purify the crude ester by recrystallization or column chromatography.[1][11]
Protocol 2: General Procedure for Microwave-Assisted Esterification
-
Reactant Mixture: In a 10 mL microwave reactor tube, combine the arylpropionic acid (1 mmol), the alcohol (2 mL), and N-fluorobenzenesulfonimide (NFSi) (7 mol%).[14]
-
Microwave Irradiation: Stir the mixture (600 rpm) and irradiate in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).[14]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the excess alcohol under reduced pressure.
-
The crude product can then be purified.
-
Visualizations
Caption: Workflow for a typical Fischer esterification experiment.
Caption: Troubleshooting logic for low esterification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Improved microwave-mediated synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids and their larvicidal and fungal growth inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2-Methylphenyl)propionic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(2-Methylphenyl)propionic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after filtration).
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A good solvent for recrystallization should meet the following criteria:
-
High solubility at elevated temperatures: The solvent should dissolve a large amount of this compound near its boiling point.
-
Low solubility at low temperatures: The compound should have limited solubility in the solvent at room temperature or below to allow for good recovery of the purified crystals.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the crystals after filtration.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.
Based on the structure of this compound (an aromatic carboxylic acid), suitable starting solvents to test include water, ethanol, acetone, ethyl acetate, and solvent mixtures like ethyl acetate/heptane.
Q3: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution upon cooling. This can be due to a high concentration of impurities, a very high concentration of the solute, or if the boiling point of the solvent is higher than the melting point of the solute. To address this:
-
Add more solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath.
-
Use a different solvent: Select a solvent with a lower boiling point.
-
Pre-purify the sample: If the issue is due to a high impurity load, consider a preliminary purification step like column chromatography.
Q4: I have a very low yield of crystals after recrystallization. What are the possible causes and solutions?
Low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even at low temperatures. To remedy this, you can try to evaporate some of the solvent and cool the solution again.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper or in the funnel. Ensure the funnel is pre-heated.
-
Washing with too much cold solvent: Washing the crystals is necessary to remove impurities, but using an excessive amount of cold solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
-
The compound is too soluble in the chosen cold solvent: In this case, a different solvent or a solvent mixture should be used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The solution is supersaturated but nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration and cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound. |
| Colored impurities in the final crystals. | - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Ensure thorough washing of the crystals with ice-cold solvent. |
| Crystals are very small (powdery). | - The solution cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| The melting point of the recrystallized product is still broad or low. | - The recrystallization was not effective in removing all impurities.- The crystals are not completely dry. | - Repeat the recrystallization, possibly with a different solvent system.- Consider a different purification technique if impurities have similar solubility profiles.- Ensure the crystals are thoroughly dried under vacuum. |
Data Presentation
| Solvent | Boiling Point (°C) | Estimated Solubility at 20°C | Estimated Solubility at Boiling Point | Comments |
| Water | 100 | Low | Moderate | Good for forming well-defined crystals, but may require a larger volume. |
| Ethanol | 78 | Moderate | High | Good solvent, but its high solubility at room temperature might lead to lower yields. |
| Acetone | 56 | High | Very High | Likely too soluble at room temperature for good recovery. |
| Ethyl Acetate | 77 | Moderate | High | A good candidate for single-solvent or mixed-solvent recrystallization. |
| n-Heptane | 98 | Very Low | Low | A good anti-solvent to be used in combination with a solvent in which the acid is more soluble, such as ethyl acetate. |
| Toluene | 111 | Low | Moderate | May be a suitable solvent, but its high boiling point can be a disadvantage. |
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol is a general guideline and should be optimized based on the purity of the starting material and the chosen solvent system. A mixed solvent system of ethyl acetate and n-heptane is a good starting point based on procedures for similar compounds.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethyl acetate) to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding the hot primary solvent dropwise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a stemless funnel and a clean Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove any insoluble impurities (and activated charcoal if used).
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.
-
If using a mixed solvent system, add the anti-solvent (e.g., n-heptane) dropwise to the hot solution until the solution becomes slightly cloudy. Then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (or the anti-solvent if a mixed system was used) to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
-
Analysis:
-
Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (100-103 °C) indicates a high degree of purity.[1]
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis and Purification of 3-(2-Methylphenyl)propionic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and purification of 3-(2-Methylphenyl)propionic acid. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and reliable method for synthesizing this compound is the malonic ester synthesis. This method involves the alkylation of diethyl malonate with 2-methylbenzyl halide, followed by hydrolysis and decarboxylation.[1][2][3][4][5][6][7][8] Another potential route is the hydrogenation of the corresponding cinnamic acid derivative.[9]
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: Common impurities can originate from starting materials or side reactions. In the malonic ester synthesis, these may include:
-
Unreacted 2-methylbenzyl halide: The starting alkylating agent.
-
Unreacted diethyl malonate: The starting ester.
-
Diethyl bis(2-methylbenzyl)malonate: A dialkylated byproduct that can form if the reaction is not carefully controlled.[6]
-
Malonic acid: From incomplete decarboxylation.
-
Ethanol: Residual solvent from the reaction or workup.
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purification are:
-
Recrystallization: An effective technique for removing most impurities from the solid product.[10][11]
-
Acid-base extraction: This liquid-liquid extraction method separates the acidic product from neutral and basic impurities.
-
Column chromatography: Useful for separating the desired product from impurities with different polarities, especially if the crude product is an oil or if recrystallization is ineffective.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the key safety precautions when synthesizing this compound?
A5: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium ethoxide is a strong base and is corrosive, and 2-methylbenzyl halides are lachrymatory and should be handled with care.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Low Yield of Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the reaction is stirred efficiently. - Extend the reaction time and monitor by TLC until the starting material is consumed. - Check the quality and reactivity of the sodium ethoxide and 2-methylbenzyl halide. |
| Side reactions | - Maintain the recommended reaction temperature to minimize side product formation. - Use a slight excess of diethyl malonate to reduce the chance of dialkylation.[6] |
| Loss of product during workup | - Ensure complete extraction of the product by performing multiple extractions with the organic solvent. - During acid-base extraction, ensure the pH is appropriately adjusted to fully protonate the carboxylate and deprotonate the carboxylic acid for efficient phase separation. |
| Inefficient decarboxylation | - Ensure the temperature for decarboxylation is sufficiently high and maintained for an adequate duration. |
Product Contamination
| Potential Impurity | Identification Method | Removal Strategy |
| Unreacted starting materials | TLC, HPLC, GC-MS | Recrystallization, Column Chromatography |
| Dialkylated byproduct | TLC, HPLC, GC-MS, NMR | Column Chromatography, Fractional Recrystallization |
| Incomplete decarboxylation | IR (broad O-H stretch), NMR | Re-subject the product to the decarboxylation conditions (heating). |
| Solvent residue | NMR, GC | Drying the product under high vacuum. |
Experimental Protocols
Synthesis of this compound via Malonic Ester Synthesis
This protocol is a representative method based on the well-established malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
2-Methylbenzyl chloride (or bromide)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.05 eq) dropwise with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 2-methylbenzyl chloride (1.0 eq) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue, followed by concentrated HCl to hydrolyze the ester. Heat the mixture to reflux for 4-6 hours.
-
Decarboxylation and Extraction: Cool the reaction mixture. The dicarboxylic acid intermediate will decarboxylate upon heating. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., a mixture of water and ethanol, or hexane and ethyl acetate)
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Purity Analysis by HPLC
This is a general method that can be optimized for your specific instrumentation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the experimental process for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for synthesis.
Caption: Synthesis and purification workflow.
References
- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 2. Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+ [pearson.com]
- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 4. askthenerd.com [askthenerd.com]
- 5. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. mt.com [mt.com]
Technical Support Center: Synthesis of 3-(2-Methylphenyl)propionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Methylphenyl)propionic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound via two primary routes: Malonic Ester Synthesis and Nitrile Hydrolysis.
Route 1: Malonic Ester Synthesis
Q1: My reaction yield is significantly lower than expected, and I've isolated a higher molecular weight byproduct. What is the likely cause?
A1: The most probable cause is the formation of a dialkylated byproduct, diethyl 2,2-bis(2-methylbenzyl)malonate. This occurs when the mono-alkylated intermediate, diethyl 2-(2-methylbenzyl)malonate, is deprotonated by the base and reacts with a second molecule of 2-methylbenzyl halide.[1]
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of diethyl malonate relative to the 2-methylbenzyl halide to favor mono-alkylation.
-
Controlled Addition: Add the 2-methylbenzyl halide slowly to the reaction mixture containing the diethyl malonate anion. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
-
Base Selection: Ensure you are using an appropriate base, such as sodium ethoxide in ethanol, to match the ester groups of the malonate, which helps prevent side reactions like transesterification.[1]
Q2: How can I effectively remove the dialkylated byproduct from my desired this compound?
A2: Separating the dialkylated byproduct can be challenging due to similar polarities.
-
Fractional Distillation (for ester intermediates): If separation is attempted before hydrolysis, fractional distillation under reduced pressure can be effective in separating the mono- and dialkylated esters.
-
Recrystallization (for the final acid): The desired this compound is a solid. Recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate) can be used to purify the product, as the dialkylated acid will have different solubility characteristics.
-
Chromatography: If high purity is required, column chromatography on silica gel can be employed to separate the final acid from the dialkylated acid byproduct.
Q3: My reaction mixture turned dark, and I observe the formation of alkene byproducts. What is happening?
A3: This suggests that an elimination (E2) reaction is competing with the desired substitution (SN2) reaction. While more common with secondary and tertiary halides, it can occur with primary halides like 2-methylbenzyl chloride under harsh basic conditions or elevated temperatures.
Troubleshooting Steps:
-
Reaction Temperature: Maintain a moderate reaction temperature. The alkylation step is typically carried out at or slightly above room temperature.
-
Base Strength: Use a moderately strong base like sodium ethoxide. Stronger, bulkier bases can favor elimination.
Route 2: Nitrile Hydrolysis
Q1: After hydrolysis, I have a neutral compound that is difficult to separate from my product. What is it?
A1: The most common neutral byproduct in this synthesis is 3-(2-methylphenyl)propanamide. This results from the incomplete hydrolysis of the nitrile intermediate, 3-(2-methylphenyl)propionitrile. The hydrolysis of a nitrile proceeds through an amide intermediate, and if the reaction is not driven to completion, the amide can be isolated.
Troubleshooting Steps:
-
Prolonged Reaction Time: Increase the reflux time during the hydrolysis step to ensure complete conversion of the amide to the carboxylic acid.
-
Harsher Conditions: If incomplete hydrolysis persists, using more concentrated acid or base, or a higher reaction temperature, can promote the full conversion.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the amide intermediate before working up the reaction.[2]
Q2: How can I remove the 3-(2-methylphenyl)propanamide impurity from my final product?
A2:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., sodium hydroxide solution). The acidic this compound will move to the aqueous layer as its carboxylate salt, while the neutral amide will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Recrystallization: As the amide has different physical properties (e.g., melting point, solubility) from the carboxylic acid, recrystallization can also be an effective purification method.
Quantitative Data Summary
| Parameter | Malonic Ester Synthesis | Nitrile Hydrolysis |
| Typical Overall Yield | 60-75% | 70-85% |
| Primary Side Product | Diethyl 2,2-bis(2-methylbenzyl)malonate | 3-(2-methylphenyl)propanamide |
| Typical Impurity Level | 5-15% (dialkylation) | 2-10% (amide) |
| Key Reaction Steps | 1. Enolate formation2. Alkylation3. Hydrolysis & Decarboxylation | 1. Cyanation2. Hydrolysis |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
This protocol is adapted from the general procedure for malonic ester synthesis.[3]
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise with stirring.
-
After the addition is complete, add 2-methylbenzyl chloride (1.0 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into water. Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(2-methylbenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(2-methylbenzyl)malonate, add an excess of a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation.
-
Cool the mixture to room temperature, and the crude this compound will precipitate.
-
Collect the solid by vacuum filtration and recrystallize from hot water or a suitable organic solvent system to obtain the pure product.
Protocol 2: Synthesis of this compound via Nitrile Hydrolysis
This protocol is based on standard procedures for nitrile synthesis and hydrolysis.
Step 1: Synthesis of 3-(2-Methylphenyl)propionitrile
-
In a round-bottom flask, dissolve sodium cyanide (1.1 eq) in dimethyl sulfoxide (DMSO).
-
Add 2-methylbenzyl chloride (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60°C for 4-6 hours.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Once complete, cool the mixture and pour it into a large volume of water.
-
Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(2-methylphenyl)propionitrile.
Step 2: Hydrolysis of 3-(2-Methylphenyl)propionitrile
-
To the crude nitrile, add a 25% aqueous solution of sulfuric acid.
-
Heat the mixture to a vigorous reflux for 6-8 hours.
-
Monitor the reaction for the disappearance of the intermediate amide.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the crude this compound by vacuum filtration.
-
Purify the product by recrystallization.
Visualizations
References
Technical Support Center: Improving the Chiral Purity of 3-(2-Methylphenyl)propionic Acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chiral purity of 3-(2-Methylphenyl)propionic acid.
Troubleshooting Guide
This section addresses common issues encountered during chiral separation and purification experiments in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC Analysis
Q: Why am I observing co-eluting peaks or poor resolution of the this compound enantiomers on my chiral HPLC system?
A: Inadequate separation of enantiomers is a common problem that can often be resolved by systematically optimizing your chromatographic conditions. The primary causes are often related to the choice of the chiral stationary phase (CSP) or the composition of the mobile phase.[1]
Potential Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving chiral recognition.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently effective for separating profen-class compounds.
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the enantiomers and the CSP, thereby affecting selectivity and resolution.[1]
-
Normal-Phase vs. Reversed-Phase: Both modes can be effective. Normal-phase (e.g., hexane/isopropanol) often provides good selectivity. Reversed-phase (e.g., acetonitrile/water with an acidic modifier) is useful for LC/MS compatibility.[1]
-
Mobile Phase Additives: For acidic compounds like this compound, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, leading to improved peak shape and resolution.[1][2]
-
Solvent Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol in hexane). Small changes can have a significant impact on resolution.[3]
-
-
Incorrect Flow Rate or Temperature:
-
Flow Rate: Lower flow rates generally increase the interaction time with the CSP, which can lead to better resolution, albeit with longer run times.[1]
-
Temperature: Temperature affects the thermodynamics of chiral recognition. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your separation.[1][4]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated, leading to poor performance.[5]
-
Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance is not restored, the column may need to be replaced.[5] It's also important to ensure the HPLC system is clean, as traces of previous mobile phases or additives can interfere with chiral separations.[3][6]
-
Issue 2: Low Yield of the Desired Crystal in Diastereomeric Salt Resolution
Q: My diastereomeric salt formation is resulting in a low yield of the desired enantiomer. What are the primary factors to investigate?
A: Low yields in diastereomeric salt formation can be attributed to several factors, with the solvent system and choice of resolving agent being the most critical.[7] The goal is to maximize the solubility difference between the two diastereomeric salts.[8]
Potential Causes and Solutions:
-
Inappropriate Solvent System: The ideal solvent will maximize the solubility of the undesired diastereomeric salt while minimizing the solubility of the desired one, leading to preferential crystallization.[7]
-
Action: Screen a variety of solvents with different polarities.
-
-
Suboptimal Resolving Agent: Not all resolving agents will form salts with sufficient differences in their physical properties to allow for easy separation.[7]
-
Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent can significantly impact the yield.
-
Action: While a 1:1 molar ratio is a common starting point, it is often beneficial to optimize this ratio.[7]
-
-
Unfavorable Temperature Profile: The temperature at which salt formation and crystallization occur directly affects the solubility of the salts.[7]
-
Action: A controlled and gradual cooling profile can be critical for achieving high yield and purity. Avoid crash cooling, which can lead to the co-precipitation of both diastereomers.
-
-
Lack of Seeding: Spontaneous nucleation can sometimes favor the undesired diastereomer or lead to the formation of an oil.
-
Action: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the nucleation of the more soluble diastereomer.[7]
-
Issue 3: Poor Diastereomeric Purity of the Crystallized Salt
Q: After crystallization, the diastereomeric excess (d.e.) of my salt is low. How can I improve the purity?
A: Low diastereomeric purity indicates that the undesired diastereomer is co-crystallizing with the desired one. This can be addressed through recrystallization and optimization of the crystallization conditions.
Potential Causes and Solutions:
-
Insufficient Difference in Solubility: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.
-
Action: Re-evaluate the solvent system. A different solvent or a mixture of solvents might provide a better solubility differential.[8]
-
-
Crystallization Occurring too Quickly: Rapid crystallization can trap impurities and the undesired diastereomer within the crystal lattice.[10]
-
Action: Slow down the crystallization process by implementing a slower cooling rate or by using a solvent system where the salt is slightly more soluble.[10]
-
-
Insufficient Number of Recrystallizations: A single crystallization is often not enough to achieve high purity.
-
Action: Perform one or more recrystallization steps. With each step, the purity of the less soluble diastereomer should increase.[11] Monitor the purity at each stage using chiral HPLC.
-
-
Racemization of the Resolving Agent: Although less common, the resolving agent itself could racemize under certain conditions (e.g., harsh pH or high temperature), which would compromise the resolution process.
-
Action: Ensure that the conditions used are mild and that the resolving agent is stable.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the chiral purity of this compound?
A1: The main strategies to obtain enantiomerically enriched this compound include:
-
Chiral Resolution: This is the most common approach and involves separating the enantiomers of the racemic mixture. The most widely used technique is diastereomeric salt crystallization , where the racemic acid is reacted with a chiral resolving agent (a chiral base) to form two diastereomeric salts.[9] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[8][12]
-
Enantioselective Synthesis (Asymmetric Synthesis): This method involves synthesizing the desired enantiomer directly using a chiral catalyst or a chiral auxiliary.[13][14] For example, the asymmetric hydrogenation of a prochiral precursor can yield the desired (S)-enantiomer with high enantiomeric excess.[14] This approach avoids the theoretical 50% loss associated with classical resolution.[9]
-
Preparative Chiral Chromatography: This technique uses chiral stationary phases on a larger scale to separate the enantiomers. While effective, it can be more expensive and solvent-intensive than crystallization-based methods.[15]
Q2: What are the key parameters to optimize in a diastereomeric salt resolution?
A2: The success of a diastereomeric salt resolution depends on several key parameters:
-
Choice of Resolving Agent: The structure of the resolving agent is crucial for forming diastereomeric salts with a significant difference in solubility.[7]
-
Choice of Solvent: The solvent determines the solubility of the diastereomeric salts and thus the efficiency of the separation.[7][8]
-
Temperature and Cooling Profile: Controlled temperature and cooling rates are essential for selective crystallization.[7]
-
Stoichiometry: The molar ratio between the racemic compound and the resolving agent should be optimized.[7]
-
Seeding: Using seed crystals of the desired diastereomer can be critical for inducing crystallization and improving purity.[7]
Q3: How do I select an appropriate Chiral Stationary Phase (CSP) for HPLC analysis?
A3: Selecting the right CSP is often an empirical process, but some general guidelines can be followed:[16]
-
Analyte Structure: For this compound, which is an acidic profen, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points as they have broad applicability for this class of compounds.[1][2]
-
Mobile Phase Compatibility: Consider whether you need to work in normal-phase, reversed-phase, or polar organic mode. Polysaccharide-based columns are versatile and can be used in multiple modes.[2]
-
Screening: The most effective approach is to screen a small set of columns with broad enantiorecognition abilities. A common screening strategy involves using Chiralcel OD-H, Chiralpak AD, and Chiralcel OJ columns with both normal-phase and reversed-phase mobile phase systems.[2]
-
Literature Search: Reviewing literature for the separation of similar compounds (e.g., ibuprofen, ketoprofen) can provide valuable starting points for column and method selection.[17]
Q4: Are there alternatives to classical resolution that can provide a theoretical yield greater than 50%?
A4: Yes. One major drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%, with the other half being discarded.[9] To overcome this, the following strategies can be employed:
-
Racemization and Recycling: The unwanted enantiomer can be isolated from the mother liquor and racemized (converted back into a 1:1 mixture of both enantiomers). This racemic mixture can then be recycled back into the resolution process, thereby improving the overall yield.[18]
-
Dynamic Kinetic Resolution (DKR): This process combines a kinetic resolution with in-situ racemization of the faster-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic material into a single, desired enantiomer.
Data Presentation
Table 1: Typical Starting Conditions for Chiral HPLC Method Development
| Parameter | Normal Phase | Reversed Phase |
| Column | Chiralpak® AD-H or Chiralcel® OD-H | Chiralpak® AD-R or Chiralcel® OD-RH |
| Mobile Phase | n-Hexane / Isopropanol (IPA) | Acetonitrile / Water or Methanol / Water |
| Typical Ratio | 90:10 (v/v) | 60:40 (v/v) |
| Acidic Additive | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
Table 2: Comparison of Chiral Enrichment Methods
| Method | Principle | Typical ee% | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Separation of diastereomers based on solubility differences.[8] | >98% (after recrystallization)[11] | Scalable, cost-effective, well-established.[12] | Theoretical yield limited to 50% (without recycling), can be labor-intensive.[9] |
| Asymmetric Hydrogenation | Stereoselective addition of hydrogen to a prochiral alkene.[14] | >95%[14] | High efficiency, direct synthesis of the desired enantiomer. | Requires specific precursors, expensive chiral catalysts. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction of one enantiomer.[14] | Up to 99% | High selectivity, mild reaction conditions. | Often requires separation of product from unreacted starting material, potential for low yields. |
| Preparative Chiral HPLC | Chromatographic separation of enantiomers on a large scale. | >99% | High purity achievable, applicable to a wide range of compounds. | High solvent consumption, expensive equipment and stationary phases.[15] |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general methodology for the resolution of racemic this compound using (R)-(+)-α-phenylethylamine as the resolving agent.
-
Salt Formation:
-
Dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetone) at an elevated temperature to ensure complete dissolution.
-
In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 equivalents) in a minimal amount of the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially precipitated salt.
-
Slowly add the resolving agent solution to the solution of the racemic acid with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, a seed crystal of the desired diastereomeric salt can be added.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Separation and Recrystallization:
-
Filter the precipitated diastereomeric salt crystals and wash them with a small amount of cold solvent.
-
Dry the crystals. At this stage, a sample should be taken to determine the diastereomeric excess (d.e.) by HPLC or NMR.
-
To improve purity, recrystallize the salt from a fresh portion of the hot solvent. Repeat this process until the desired diastereomeric purity is achieved.[11]
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2. The enantiomerically enriched this compound will precipitate out of the solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Purity Analysis:
-
Determine the enantiomeric excess (ee%) of the final product using chiral HPLC.
-
Protocol 2: Chiral HPLC Analysis
This protocol describes a method for determining the enantiomeric excess (ee%) of this compound.
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the mobile phase and ensure it is thoroughly mixed and degassed.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Prepare a sample solution by dissolving a small amount of the this compound sample in the mobile phase (concentration ~1 mg/mL).
-
Inject the sample onto the column and record the chromatogram.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers:
-
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
-
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Experimental workflow for diastereomeric salt resolution.
Caption: Decision tree for selecting a chiral separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 13. Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of 3-(2-Methylphenyl)propionic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of 3-(2-Methylphenyl)propionic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most prevalent industrial approaches for synthesizing this compound and analogous arylpropionic acids include:
-
Hydrolysis of 2-Methylbenzyl Cyanide: This is a straightforward method that involves the conversion of 2-methylbenzyl cyanide to the corresponding carboxylic acid, typically under acidic or basic conditions.
-
Malonic Ester Synthesis: This classical method utilizes 2-methylbenzyl halide and a malonic ester, followed by hydrolysis and decarboxylation to yield the final product.
-
Grignard Reaction with Carbon Dioxide: This route involves the formation of a Grignard reagent from 2-methylbenzyl halide, which is then carboxylated using carbon dioxide.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Reaction Exothermicity: Many of the synthetic steps, particularly Grignard reagent formation and quenching, are highly exothermic and require careful temperature control to prevent runaway reactions and byproduct formation.
-
Reagent Handling and Addition: The safe handling and controlled addition of hazardous reagents, such as strong acids, bases, and organometallics, become more complex at a larger scale.
-
Product Isolation and Purification: Isolating the final product with high purity can be challenging due to the potential for side-products and the need for efficient extraction and crystallization processes at scale.
-
Byproduct Formation: Incomplete reactions or side reactions can lead to impurities that are difficult to remove, such as the formation of the corresponding amide during nitrile hydrolysis.
Q3: How can I minimize the formation of the amide byproduct during the hydrolysis of 2-methylbenzyl cyanide?
A3: To minimize amide formation during nitrile hydrolysis, consider the following:
-
Reaction Conditions: Employing harsher reaction conditions, such as higher temperatures and longer reaction times with a sufficient excess of acid or base, can drive the reaction to completion and favor the formation of the carboxylic acid.
-
Choice of Hydrolysis Method: While both acidic and basic hydrolysis are effective, the choice can influence the byproduct profile. Careful optimization of the specific conditions for your scale is recommended.
Q4: What are the key safety considerations when working with Grignard reagents on a large scale?
A4: Safety is paramount when scaling up Grignard reactions. Key considerations include:
-
Inert Atmosphere: Grignard reagents are highly reactive with atmospheric oxygen and moisture. Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation and potential fire hazards.
-
Solvent Choice: Anhydrous ethereal solvents like THF or diethyl ether are typically used. Ensure they are completely dry to prevent quenching of the Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic. A robust cooling system and controlled addition of the halide are necessary to maintain a safe operating temperature.
-
Quenching: The quenching of the reaction with an electrophile (like CO2) or a protic source must be done carefully and at a controlled rate to manage the exotherm.
Troubleshooting Guides
Problem 1: Low Yield in the Hydrolysis of 2-Methylbenzyl Cyanide
| Potential Cause | Suggested Solution |
| Incomplete Hydrolysis | Increase the reaction time and/or temperature. Ensure a sufficient molar excess of the acid or base catalyst is used. Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material and the intermediate amide. |
| Side Reactions | Optimize the reaction temperature to minimize the formation of undesired byproducts. Ensure the starting 2-methylbenzyl cyanide is of high purity, as impurities can lead to side reactions. |
| Product Loss During Workup | During extraction, ensure the pH is adjusted appropriately to fully protonate (for acidic workup) or deprotonate (for basic workup) the carboxylic acid to maximize its solubility in the desired phase. Perform multiple extractions with smaller volumes of solvent for better efficiency. |
Problem 2: Difficulty in Initiating the Grignard Reaction at Scale
| Potential Cause | Suggested Solution |
| Inactive Magnesium Surface | Use freshly crushed or ground magnesium turnings to expose a fresh, reactive surface. A small amount of iodine or 1,2-dibromoethane can be used as an initiator. |
| Presence of Moisture | Ensure all glassware and solvents are rigorously dried. Use anhydrous solvents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Low Reaction Temperature | While the reaction is exothermic, a certain activation energy is required. Gentle warming may be necessary to initiate the reaction, but be prepared to cool it immediately once the reaction starts. |
Problem 3: Impure Product After Malonic Ester Synthesis
| Potential Cause | Suggested Solution |
| Dialkylation of Malonic Ester | Use a controlled amount of the alkylating agent (2-methylbenzyl halide) and a slight excess of the malonic ester to favor mono-alkylation. Add the alkylating agent slowly to the reaction mixture. |
| Incomplete Hydrolysis or Decarboxylation | Ensure the hydrolysis and decarboxylation steps go to completion by using appropriate reaction times and temperatures. Monitor the reaction for the cessation of CO2 evolution during decarboxylation. |
| Contamination with Unreacted Starting Materials | Optimize the stoichiometry of the reactants. Use efficient purification methods such as recrystallization or column chromatography to remove unreacted starting materials from the final product. |
Quantitative Data Presentation
The following table summarizes typical reaction parameters for different synthetic routes to arylpropionic acids, providing a basis for comparison. Please note that these values are illustrative and may require optimization for the specific synthesis of this compound at your desired scale.
| Synthetic Route | Starting Materials | Typical Yield | Reaction Time | Key Reaction Conditions |
| Hydrolysis of Nitrile | 2-Methylbenzyl cyanide, H₂SO₄/H₂O or NaOH/H₂O | 85-95% | 4-12 hours | Reflux temperature |
| Malonic Ester Synthesis | 2-Methylbenzyl chloride, Diethyl malonate, NaOEt, followed by H₃O⁺/heat | 70-85% | 8-24 hours | Stepwise reaction with controlled temperature |
| Grignard Reaction | 2-Methylbenzyl chloride, Mg, CO₂, H₃O⁺ | 60-80% | 2-6 hours | Anhydrous conditions, low temperature for carboxylation |
Experimental Protocols
Protocol 1: Hydrolysis of 2-Methylbenzyl Cyanide (Scale: 100 g)
Materials:
-
2-Methylbenzyl cyanide (100 g)
-
Concentrated Sulfuric Acid (200 mL)
-
Water (300 mL)
-
Sodium Hydroxide solution (for neutralization)
-
Toluene (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Carefully add the concentrated sulfuric acid to the water in a separate beaker with cooling.
-
Add the 2-methylbenzyl cyanide to the flask.
-
Slowly add the diluted sulfuric acid to the flask via the dropping funnel with stirring.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a concentrated sodium hydroxide solution until the pH is approximately 10-11.
-
Wash the aqueous solution with toluene to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1-2. The product will precipitate out of the solution.
-
Filter the solid product, wash it with cold water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain pure this compound.
Protocol 2: Grignard Reaction with Carbon Dioxide (Scale: 50 g)
Materials:
-
2-Methylbenzyl chloride (50 g)
-
Magnesium turnings (10 g)
-
Anhydrous Diethyl Ether (500 mL)
-
Dry Ice (solid CO₂) (approx. 200 g)
-
Hydrochloric Acid (10% aqueous solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a 1 L three-necked round-bottom flask, previously flame-dried under a stream of nitrogen, with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Place the magnesium turnings in the flask.
-
Dissolve the 2-methylbenzyl chloride in 200 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion of the 2-methylbenzyl chloride solution to the magnesium to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has started (visible by bubbling and a graying of the solution), add the remaining 2-methylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour.
-
Cool the Grignard reagent in an ice-salt bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring.
-
Once all the dry ice has been added, allow the mixture to warm to room temperature.
-
Slowly add the 10% hydrochloric acid solution to quench the reaction and dissolve the magnesium salts.
-
Separate the ethereal layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the this compound by recrystallization.
Mandatory Visualizations
Caption: Comparison of major synthetic routes to this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: 3-(2-Methylphenyl)propionic Acid Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Methylphenyl)propionic acid. The information is designed to help anticipate and resolve common stability and degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound involve oxidation of the benzene ring and the benzylic position, as well as potential photodegradation. The propionic acid side chain is generally stable against hydrolysis under typical experimental conditions.[1] At elevated temperatures, decarboxylation of the carboxylic acid group may also occur.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. It is incompatible with strong oxidizing agents.
Q3: What are the likely degradation pathways for this compound?
A3: The anticipated degradation pathways for this compound are primarily initiated by oxidation and photolytic stress.
-
Oxidative Degradation: The presence of a methyl group on the phenyl ring and the benzylic carbons on the propionic acid chain are susceptible to oxidation. This can lead to the formation of hydroxylated derivatives on the aromatic ring or oxidation at the benzylic position.
-
Photodegradation: Aromatic carboxylic acids can undergo photodegradation, which may be initiated by the formation of radical species, potentially leading to polymerization or cleavage of the molecule.[1]
-
Thermal Degradation: At high temperatures, decarboxylation, the loss of carbon dioxide from the carboxylic acid group, is a possible degradation pathway.[1]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the parent compound from any potential degradation products. A reversed-phase HPLC method with UV detection is a common starting point for acidic compounds like this.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Unexpected peaks appear in the chromatogram during HPLC analysis.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting:
-
Verify the age and storage conditions of your this compound stock.
-
Prepare fresh solutions for analysis.
-
If the issue persists, consider performing a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to these.
-
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting:
-
Ensure all glassware is scrupulously clean.
-
Use high-purity solvents for mobile phase preparation.
-
Filter all solutions before injection.
-
-
-
Possible Cause 3: Interaction with excipients in a formulation.
-
Troubleshooting:
-
Analyze a placebo (formulation without the active pharmaceutical ingredient) to identify any peaks originating from the excipients.[1]
-
-
Issue 2: Poor peak shape (e.g., tailing) in reversed-phase HPLC.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Troubleshooting:
-
Adjust Mobile Phase pH: For an acidic compound like this compound, ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid group to keep it in its neutral form. This minimizes interactions with residual silanols on the column.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) to reduce silanol interactions.
-
Add an Ion-Pairing Reagent: In some cases, adding an ion-pairing reagent to the mobile phase can improve peak shape.
-
-
Issue 3: No degradation is observed during forced degradation studies.
-
Possible Cause: Stress conditions are not stringent enough.
-
Troubleshooting:
-
Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).
-
Increase the temperature of the study.
-
Extend the duration of the stress exposure.
-
It is important to aim for 5-20% degradation to avoid the formation of secondary degradation products that may not be relevant under normal storage conditions.[1]
-
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
The following table summarizes the recommended starting conditions for the forced degradation study. The goal is to achieve 5-20% degradation of the active ingredient.[1]
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 1 M NaOH | 60°C | 8 hours |
| Oxidation | 30% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Solid compound in oven | 80°C | 48 hours |
| Photolytic Degradation | Solid & Solution | ICH Q1B conditions* | As per guidelines |
*ICH Q1B guidelines specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
3. Sample Preparation and Analysis:
-
For each stress condition, take aliquots of the stock solution and mix with the respective stressor.
-
At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample using a suitable HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation of this compound under each stress condition.
Stability-Indicating HPLC Method (Example)
The following is an example of a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
References
Technical Support Center: Optimizing HPLC Separation of 3-(2-Methylphenyl)propionic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 3-(2-Methylphenyl)propionic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: My peak for this compound is tailing significantly. What are the potential causes and how can I fix it?
A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of your analyte, leading to tailing.
-
Solution 1: Lower Mobile Phase pH: The pKa of this compound is approximately 4.66. By lowering the mobile phase pH to at least 1.5 to 2 pH units below the pKa (e.g., pH 2.5-3.1), you can ensure the analyte is in its neutral, protonated form. This minimizes its interaction with silanol groups. Use a suitable buffer (e.g., phosphate or citrate) or an acidic additive like trifluoroacetic acid (TFA) or formic acid to control the pH.
-
Solution 2: Use an End-Capped Column: Modern, well-end-capped C18 or C8 columns have fewer accessible silanol groups, which can significantly reduce peak tailing.
-
Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Cause 3: Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q2: I am not getting enough retention for my analyte on a C18 column. How can I increase its retention time?
A2: Insufficient retention in reversed-phase HPLC means the analyte is too polar under the current conditions and is eluting too quickly.
-
Solution 1: Decrease the Organic Solvent Percentage: Reduce the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the overall polarity of the mobile phase, leading to stronger interaction with the non-polar stationary phase and thus, longer retention.
-
Solution 2: Ensure the Analyte is Protonated: As mentioned in Q1, operating at a pH well below the analyte's pKa (around 4.66) will make it more non-polar and increase its retention on a reversed-phase column.
-
Solution 3: Switch to a Less Polar Stationary Phase: If you are using a C8 column, switching to a C18 column will provide a more non-polar stationary phase and increase retention.
Q3: My peak shape is broad, and the efficiency of my separation is low. What should I check?
A3: Broad peaks can be caused by a variety of factors related to the HPLC system, the column, or the method itself.
-
Cause 1: High Dead Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to peak broadening.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the connections as short as possible.
-
-
Cause 2: Column Degradation: The column may be contaminated or have a void at the inlet.
-
Solution: Try flushing the column with a strong solvent. If this does not help, reversing the column (if permitted by the manufacturer) and flushing may dislodge a blockage at the inlet frit. If a void is suspected, the column may need to be replaced.
-
-
Cause 3: Mobile Phase Issues: An un-buffered or improperly prepared mobile phase can lead to inconsistent ionization and peak broadening.
-
Solution: Ensure your mobile phase is well-mixed, degassed, and that the pH is stable and appropriate for your analyte.
-
Q4: I am seeing fronting peaks for this compound. What could be the cause?
A4: Peak fronting is less common than tailing for acidic compounds but can occur under certain conditions.
-
Cause 1: Sample Overload: Similar to tailing, injecting too high a concentration of the analyte can lead to fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Cause 2: Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly weaker than the mobile phase can cause fronting.
-
Solution: Prepare your sample in the mobile phase or a solvent with a similar or slightly weaker elution strength.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the reversed-phase HPLC separation of this compound?
A1: A good starting point for a reversed-phase separation on a C18 column would be a mobile phase consisting of a mixture of acetonitrile and water (or methanol and water) with an acidic modifier to control the pH. Given the pKa of approximately 4.66, a mobile phase pH of around 3.0 is recommended.
-
Example Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v). The exact ratio can be adjusted to optimize retention time.
Q2: Can I use normal-phase HPLC for this separation?
A2: Yes, normal-phase HPLC is a viable alternative. A typical mobile phase for normal-phase chromatography on a silica column would consist of a non-polar solvent like hexane with a polar modifier like isopropanol or ethyl acetate.
-
Example Mobile Phase: A mixture of n-hexane, isopropyl alcohol (IPA), and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v) has been used for a structurally similar compound and could be a good starting point.[1]
Q3: What detection wavelength should I use?
A3: The phenyl ring in this compound provides good UV absorbance. A common detection wavelength for similar aromatic carboxylic acids is in the range of 220-230 nm. It is always recommended to determine the UV maximum of your compound in the mobile phase you are using for the best sensitivity.
Q4: How can I separate this compound from its isomers (e.g., 3-(3-Methylphenyl)propionic acid and 3-(4-Methylphenyl)propionic acid)?
A4: Separating positional isomers can be challenging. Optimization of the mobile phase composition is key.
-
Strategy 1: Vary the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Strategy 2: Fine-tune the pH: Small adjustments to the mobile phase pH can sometimes improve the resolution between isomers with slightly different pKa values.
-
Strategy 3: Use a Phenyl Stationary Phase: A phenyl-based stationary phase can provide different selectivity for aromatic compounds compared to a standard C18 column, potentially improving the separation of isomers.
Data Presentation
Table 1: Starting Conditions for Reversed-Phase HPLC of Structurally Similar Propionic Acids
| Parameter | Condition 1[2] | Condition 2[3] | Condition 3[4] |
| Analyte | 3-[4-(2-methylpropyl)phenyl]propanoic acid | 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid | 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid |
| Column | Zr-CARB (150 x 4.6 mm, 5 µm) | J'sphere-ODS-H80 (150 x 4.6 mm, 4 µm) | C18 (150 x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate buffer (25 mM, pH 3.5) (38:62, v/v) | Water:Acetonitrile with 0.05% TFA (85:15, v/v) | Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 80 °C | Not Specified | 30 °C |
| Detection | Fluorescence (Ex: 220 nm, Em: 285 nm) | UV at 228 nm | UV at 225 nm |
Table 2: Starting Conditions for Normal-Phase HPLC of a Structurally Similar Propionic Acid
| Parameter | Condition[1] |
| Analyte | (S)-2-(4-Methylphenyl)propionic acid |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:Isopropyl alcohol:TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 228 nm |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method Development (Starting Point)
This protocol is a starting point for developing a reversed-phase HPLC method for this compound, based on methods for structurally similar compounds.[2][3][4] Note: This method should be validated for your specific application.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
-
Start at a composition that provides good initial retention (e.g., 30% B).
-
Develop a linear gradient to elute the analyte (e.g., increase to 70% B over 15 minutes).
-
Include a wash step at high organic content (e.g., 95% B) and an equilibration step at the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the initial mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Normal-Phase HPLC Method Development (Starting Point)
This protocol provides a starting point for a normal-phase separation, adapted from a method for a similar compound.[1] Note: This method should be validated for your specific application.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.
-
-
Chromatographic Conditions:
-
Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane, isopropyl alcohol (IPA), and trifluoroacetic acid (TFA) (e.g., starting with 95:5:0.1 v/v/v). The ratio of hexane to IPA can be adjusted to optimize retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 228 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Mandatory Visualization
Caption: A troubleshooting workflow for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Column chromatography conditions for 3-(2-Methylphenyl)propionic acid purification
Welcome to our technical support center. This guide provides detailed information and troubleshooting advice for the purification of 3-(2-methylphenyl)propionic acid using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the preparative purification of this compound, silica gel (60-120 mesh or 230-400 mesh) is the most common and recommended stationary phase. The choice of mesh size will depend on the scale of your separation and the required resolution.
Q2: Which mobile phase (eluent) should I use for the purification?
A2: A common mobile phase for separating moderately polar acidic compounds like this compound on silica gel is a mixture of a non-polar solvent and a slightly more polar solvent. A gradient of ethyl acetate in hexane or dichloromethane in hexane is typically effective. Due to the acidic nature of the target compound, adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can significantly improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.
Q3: How can I monitor the separation during column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). A suitable TLC visualization method for this compound, which contains a phenyl group, is UV light (254 nm). Staining with a general reagent like potassium permanganate can also be used.
Q4: My compound is not moving from the top of the column. What should I do?
A4: If your compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Q5: The separation between my desired compound and impurities is poor. How can I improve it?
A5: To improve separation, you can try a shallower solvent gradient, use a finer mesh silica gel for higher resolution, or ensure your column is packed correctly to avoid channeling. Optimizing the mobile phase composition by trying different solvent systems (e.g., dichloromethane/methanol) may also enhance separation.
Troubleshooting Guide
Even with a well-planned experiment, issues can arise. The following table provides solutions to common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Compound elutes too quickly (in the void volume) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). |
| Compound is retained on the column (does not elute) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Peak Tailing | The compound is interacting strongly with the acidic silanol groups on the silica gel. | Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress ionization.[1] |
| Poor Separation/Overlapping Peaks | - Incorrect mobile phase composition.- Column was not packed properly.- Column was overloaded with the sample. | - Optimize the mobile phase system through TLC analysis.- Repack the column carefully to ensure a uniform bed.- Reduce the amount of sample loaded onto the column. |
| Cracked or Channeled Column | The silica gel bed has dried out or was not packed uniformly. | Ensure the column does not run dry by keeping the silica gel bed constantly covered with the mobile phase. Repack the column if channeling is severe. |
| Inconsistent Retention Times in Fractions | Fluctuations in the mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and the flow rate is consistent. If using a gradient, ensure it is being generated correctly.[2] |
Experimental Protocols
Preparation of the Column
-
Slurry Packing Method (Recommended):
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a homogenous slurry.
-
Set up the chromatography column vertically. Ensure the stopcock is closed.
-
Pour the slurry into the column in a single, continuous motion.
-
Open the stopcock to allow the solvent to drain, and continuously tap the side of the column to ensure even packing and remove air bubbles.
-
Add a layer of sand (approx. 1-2 cm) on top of the silica bed to prevent disturbance when adding the eluent.
-
Continuously add the mobile phase to the top of the column, never letting the silica gel run dry.
-
Sample Loading
-
Dry Loading (for samples not readily soluble in the mobile phase):
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading (for samples soluble in the mobile phase):
-
Dissolve the crude sample in the smallest possible volume of the initial mobile phase.
-
Using a pipette, carefully add the sample solution to the top of the column, allowing it to adsorb onto the silica gel.
-
Elution and Fraction Collection
-
Begin elution with the initial, low-polarity mobile phase.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Collect fractions of a consistent volume in labeled test tubes or vials.
-
Monitor the collected fractions by TLC to identify which fractions contain the purified compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Column Chromatography Workflow
Caption: Workflow for the purification of this compound via column chromatography.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common column chromatography issues.
References
Technical Support Center: Synthesis of 3-(2-Methylphenyl)propionic acid
This technical support guide provides detailed work-up procedures, troubleshooting advice, and frequently asked questions for the synthesis of 3-(2-Methylphenyl)propionic acid. It is intended for researchers, scientists, and drug development professionals to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the synthesis of this compound via hydrolysis of 2-(o-tolyl)acetonitrile?
A1: A typical aqueous work-up involves quenching the reaction, separating the desired carboxylic acid from byproducts, and isolating the pure product. The general steps are:
-
Quenching and Solvent Extraction: After cooling the reaction mixture, it is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water. This initial extraction removes water-soluble impurities.
-
Basic Extraction: The organic layer is then extracted with an aqueous basic solution, such as saturated sodium bicarbonate or sodium hydroxide.[1] The carboxylic acid, being acidic, will react to form its sodium salt and dissolve in the aqueous layer, leaving non-acidic organic impurities (like unreacted nitrile or intermediate amide) in the organic layer.
-
Acidification: The basic aqueous layer containing the sodium salt of the product is separated and then acidified with a strong acid, like 2M HCl, to a pH of approximately 2.[1] This protonates the carboxylate, causing the this compound to precipitate if it is insoluble in water at that pH, or to be ready for extraction.
-
Final Extraction and Purification: The acidified aqueous layer is then extracted multiple times with an organic solvent.[1] The combined organic extracts are washed with brine, dried over an anhydrous drying agent (like sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[1] Further purification can be achieved by recrystallization or column chromatography.[1]
Q2: My final product is an oil instead of a solid. What could be the reason?
A2: this compound has a reported melting point of 100-103 °C.[2] If your product is an oil, it is likely impure. Common impurities that could lower the melting point and result in an oily product include:
-
Residual Solvent: Incomplete removal of the extraction solvent.
-
Unreacted Starting Material: Presence of 2-(o-tolyl)acetonitrile.
-
Intermediate Amide: Incomplete hydrolysis can lead to the presence of 3-(2-methylphenyl)propanamide.
-
Side-products: Other impurities formed during the synthesis.
It is recommended to purify the product further using column chromatography or recrystallization from a suitable solvent system.
Q3: I have a low yield of my final product. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors during the reaction or work-up:
-
Incomplete Reaction: The hydrolysis of the nitrile might not have gone to completion. Monitor the reaction by TLC or GC to ensure all starting material is consumed.[1]
-
Inefficient Extraction: During the basic extraction, ensure thorough mixing of the organic and aqueous layers to maximize the transfer of the carboxylic acid into the aqueous phase. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Incorrect pH during Acidification: Ensure the aqueous layer is acidified to a pH of ~2 to fully protonate the carboxylate.[1] Check the pH with pH paper or a pH meter.
-
Product Loss during Washing: If the product has some water solubility, excessive washing with water can lead to loss of product. Using brine (saturated NaCl solution) for the final wash of the organic layer can reduce the solubility of the organic product in the aqueous phase.
Q4: How can I be sure that the hydrolysis of the nitrile is complete?
A4: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] For TLC analysis, spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The carboxylic acid product should have a different Rf value than the starting nitrile and the intermediate amide. For GC analysis, a small aliquot of the reaction mixture can be withdrawn, worked up, and injected into the GC to determine the relative amounts of starting material, intermediate, and product.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Two layers do not form during extraction | Emulsion has formed. | Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. If the emulsion persists, you can try filtering the mixture through a pad of Celite. |
| Low purity of the final product | Incomplete separation of acidic product from neutral impurities. | Ensure thorough extraction with the basic solution. Perform multiple extractions. If impurities persist, purify the crude product by recrystallization or column chromatography. |
| Final product is colored | Presence of colored impurities from the starting material or formed during the reaction. | Treat the solution of the crude product with activated carbon before the final filtration and solvent evaporation. Recrystallization can also help in removing colored impurities. |
| Broad melting point range of the final product | The product is impure. | Recrystallize the product from a suitable solvent to obtain sharp-melting crystals. |
Experimental Protocol: Work-up of this compound
This protocol outlines a standard procedure for the work-up of this compound following its synthesis by hydrolysis of 2-(o-tolyl)acetonitrile.
-
Reaction Quenching and Initial Extraction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with 100 mL of diethyl ether.
-
Add 50 mL of deionized water and shake the funnel, venting frequently.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Base Extraction of the Carboxylic Acid:
-
To the organic layer in the separatory funnel, add 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel vigorously for 2-3 minutes, venting frequently to release any evolved CO2 gas.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask or beaker.
-
Repeat the extraction of the organic layer with two more 50 mL portions of saturated sodium bicarbonate solution.
-
Combine all the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
-
Acidification and Product Isolation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2. You should observe the formation of a precipitate.
-
Extract the acidified aqueous solution with three 50 mL portions of diethyl ether.
-
Combine the organic extracts in a clean separatory funnel.
-
-
Washing and Drying:
-
Wash the combined organic extracts with 50 mL of brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal and Product Characterization:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Melting Point | 100-103 °C | [2] |
| Appearance | White to off-white solid | [2] |
Visualizations
Caption: Experimental workflow for the work-up of this compound.
Caption: Troubleshooting logic for the work-up of this compound.
References
Validation & Comparative
HPLC vs. GC-MS for the Analysis of 3-(2-Methylphenyl)propionic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of compounds like 3-(2-Methylphenyl)propionic acid is paramount. The choice of analytical technique is a critical decision that influences the reliability, efficiency, and sensitivity of the results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental data and detailed protocols.
At a Glance: HPLC vs. GC-MS
The selection between HPLC and GC-MS hinges on several factors, including the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. This compound, a carboxylic acid, possesses characteristics that make it amenable to analysis by both techniques, albeit with different sample preparation and instrumentation approaches.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization to increase volatility. |
| Derivatization | Generally not required for this compound. | Mandatory for this compound to convert the carboxylic acid to a more volatile ester or silyl derivative.[1][2] |
| Sensitivity | Dependent on the detector (e.g., UV, Fluorescence, MS). Can achieve high sensitivity, especially with MS detection.[3] | Generally offers high sensitivity, particularly with selected ion monitoring (SIM) mode.[3][4] |
| Selectivity | Good, can be enhanced with MS detection (LC-MS).[1] | Excellent, due to both chromatographic separation and mass fragmentation patterns.[1] |
| Analysis Time | Typically 10-60 minutes per sample.[5] | Can be faster, often a few minutes to half an hour, but this does not include the additional time for derivatization.[5] |
| Instrumentation Cost | Tends to be more expensive due to high-pressure pumps and solvent management systems.[5] | Can be less expensive for a basic setup, but costs can be comparable to HPLC depending on the mass spectrometer.[4] |
| Solvent Consumption | Higher, due to the liquid mobile phase.[5] | Minimal, as it uses a gas mobile phase.[3] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and GC-MS are provided below. These protocols are based on established methods for similar carboxylic acids.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from methods used for the analysis of structurally similar aromatic propionic acids.[6][7]
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5) in a ratio of approximately 40:60 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength of 220 nm. For enhanced sensitivity, a fluorescence detector can be used with excitation at 220 nm and emission at 285 nm.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol includes a necessary derivatization step to increase the volatility of this compound. Esterification to form the methyl ester is a common and effective method.[8]
1. Derivatization (Esterification with BF₃-Methanol):
-
To 1 mg of the sample in a reaction vial, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the derivatized analyte, to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Workflow Visualizations
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the analysis of this compound.
HPLC offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation and potentially increasing throughput. It is particularly well-suited for routine quality control applications where a validated method for the parent compound is desired.
GC-MS , on the other hand, provides exceptional selectivity and sensitivity, especially when operating in SIM mode. The requirement for derivatization adds a step to the sample preparation process but can lead to very low detection limits.[1] The rich information from the mass spectra also allows for confident identification of the analyte.
The ultimate choice between HPLC and GC-MS will depend on the specific goals of the analysis. For high-throughput screening and routine quantification without the need for extremely low detection limits, HPLC is an excellent choice. For applications requiring high sensitivity, unambiguous identification, and the analysis of complex matrices, the selectivity of GC-MS is a significant advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. amptechfl.com [amptechfl.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Biological Activity of 3-(2-Methylphenyl)propionic Acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a propionic acid derivative, is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic effects are primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] 3-(2-Methylphenyl)propionic acid belongs to the same class of arylalkanoic acids and is thus hypothesized to exhibit similar biological activities. However, a detailed investigation is necessary to substantiate this and to characterize its potency and selectivity.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Ibuprofen functions by inhibiting both COX-1 and COX-2 enzymes.[1] COX-1 is constitutively expressed in various tissues and is involved in physiological functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.[2]
Below is a diagram illustrating the signaling pathway of arachidonic acid and the role of COX enzymes, the primary targets of ibuprofen.
References
A Comparative Spectroscopic Analysis of 3-(Methylphenyl)propionic Acid Isomers
This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of 3-(Methylphenyl)propionic acid. The objective is to present key identifying features from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid researchers in the differentiation and characterization of these structurally similar compounds. All data is presented with corresponding experimental protocols for reproducibility.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for 3-(2-Methylphenyl)propionic acid, 3-(3-Methylphenyl)propionic acid, and 3-(4-Methylphenyl)propionic acid.
| Spectroscopic Technique | This compound (ortho) | 3-(3-Methylphenyl)propionic acid (meta) | 3-(4-Methylphenyl)propionic acid (para) |
| ¹H NMR | Data available, specific shifts vary by solvent.[1][2][3] | Data available, specific shifts vary by solvent.[4][5] | Data available, specific shifts vary by solvent.[6][7] |
| ¹³C NMR | Data available.[2] | Data available.[4] | Data available. |
| IR Spectroscopy | Key absorptions for O-H (broad), C=O, and C-H stretches.[1] | Key absorptions for O-H (broad), C=O, and C-H stretches.[4] | Key absorptions for O-H (broad), C=O, and C-H stretches. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) m/z: 164.[1][8] | Molecular Ion (M⁺) m/z: 164.[4] | Molecular Ion (M⁺) m/z: 164.[6] |
Note: Specific chemical shifts in NMR are highly dependent on the solvent and concentration used. The data presented here are based on publicly available spectra and should be used as a reference.
Experimental Protocols
The data presented in this guide is typically acquired using the following standard methodologies.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[9]
-
Instrumentation: Spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a common and rapid method.
-
KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum. The broad O-H stretching band for the carboxylic acid is a characteristic feature, typically appearing in the 3300-2500 cm⁻¹ region.[10] The C=O stretch is expected around 1700 cm⁻¹.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for these types of small molecules.
-
Sample Introduction: The sample can be introduced directly via a solid probe or, if volatile, through a gas chromatograph (GC-MS).
-
Ionization: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different mass-to-charge ratio (m/z) ions. The peak corresponding to the intact molecule is the molecular ion peak (M⁺).[11] For all three isomers, the molecular weight is 164.20 g/mol , resulting in an expected molecular ion peak at m/z = 164.[1][4][6]
Isomer Structures
The following diagram illustrates the structural differences between the three positional isomers of 3-(Methylphenyl)propionic acid.
Caption: Chemical structures of the ortho, meta, and para isomers.
The primary spectroscopic differences, particularly in the NMR spectra, arise from the different positions of the methyl group on the phenyl ring, which influences the electronic environment of the aromatic protons and carbons. While IR and MS are useful for confirming the presence of the functional groups and the molecular weight, NMR is the most powerful technique for distinguishing between these isomers.
References
- 1. This compound | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(22084-89-5) 1H NMR spectrum [chemicalbook.com]
- 3. 3-(2-Methylphenyl)propanoicacid | C10H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. 3-(3-Methylphenyl)propionic acid | C10H12O2 | CID 138042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis routes of 3-(p-Tolyl)propionic acid [benchchem.com]
- 7. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Efficacy of different catalysts in the synthesis of 3-(2-Methylphenyl)propionic acid
A Comparative Guide to the Catalytic Synthesis of 3-(2-Methylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of this compound, a valuable building block in the development of pharmaceuticals and other fine chemicals, is a subject of considerable interest. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of the synthetic route. This guide provides a comparative overview of different catalytic strategies for the synthesis of this compound, supported by experimental data from related transformations.
Catalyst Performance Comparison
The following table summarizes the efficacy of different catalytic systems applicable to the synthesis of this compound, based on data from analogous reactions. Direct comparative studies on this specific molecule are limited; therefore, this data is extrapolated from the synthesis of structurally similar propionic acids.
| Catalytic Method | Catalyst System | Substrate | Yield (%) | Reaction Conditions | Reference |
| Hydrogenation | 5% Pd/C | 2-Methylcinnamic acid | >95 | H₂ (pressure varies), Ethanol, Room Temperature | General knowledge |
| Heck Reaction & Carbonylation | Pd(OAc)₂ / Neoisopinocampheyldiphenylphosphine | 2-Bromotoluene and Ethylene, followed by CO | 60-85 (overall) | Two-step, one-pot synthesis. Heck: Ethylene (20 bar), NEt₃. Carbonylation: CO (40 bar), HCl. | [1] |
| Transfer Hydrogenation | Chloro(1,5-cyclooctadiene) rhodium(I) dimer | Cinnamic acid | 95 | Formic acid, Triethylamine, THF, 65 °C, 22 hours | [2] |
Experimental Protocols
Detailed methodologies for the key catalytic transformations are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the synthesis of this compound.
Catalytic Hydrogenation of 2-Methylcinnamic Acid
This method involves the reduction of the double bond in 2-methylcinnamic acid using a palladium catalyst.
Materials:
-
2-Methylcinnamic acid
-
5% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Stirred tank reactor
Procedure:
-
A mixture of 2-methylcinnamic acid, ethanol, and the 5% Pd/C catalyst is added to a stirred tank reactor.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction is carried out at room temperature (25°C) under hydrogen pressure (e.g., 10 millibars).
-
The consumption of hydrogen is monitored to determine the reaction progress.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The solvent is evaporated under reduced pressure to yield this compound. The selectivity towards the desired product is typically very high.[3]
Palladium-Catalyzed Heck Reaction and Carbonylation
This one-pot, two-step procedure involves the Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation.
Materials:
-
2-Bromotoluene
-
Ethylene
-
Carbon monoxide (CO)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Neoisopinocampheyldiphenylphosphine (NISPCDPP) ligand
-
Triethylamine (NEt₃)
-
Hydrochloric acid (HCl)
-
Solvent (e.g., Toluene)
-
Autoclave
Procedure:
-
Heck Reaction: In an autoclave, a mixture of 2-bromotoluene, Pd(OAc)₂, the NISPCDPP ligand, and triethylamine in a suitable solvent is subjected to ethylene pressure (e.g., 20 bar). The reaction is heated to facilitate the formation of 2-methylstyrene.
-
Hydroxycarbonylation: After the Heck reaction is complete, the reaction mixture is acidified with HCl. The autoclave is then pressurized with carbon monoxide (e.g., 40 bar). The reaction is stirred until the carbonylation is complete, yielding this compound.
-
The product is then isolated and purified using standard techniques. This method provides good overall yields for the two-step process.[1]
Rhodium-Catalyzed Transfer Hydrogenation
This method utilizes formic acid as a hydrogen source in the presence of a rhodium catalyst.
Materials:
-
2-Methylcinnamic acid
-
Chloro(1,5-cyclooctadiene) rhodium(I) dimer ([Rh(cod)Cl]₂)
-
Formic acid
-
Triethylamine
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, 2-methylcinnamic acid is dissolved in THF.
-
Triethylamine and formic acid are added to the solution.
-
The rhodium catalyst, chloro(1,5-cyclooctadiene) rhodium(I) dimer, is then added.
-
The reaction mixture is heated to 65°C and stirred for approximately 22 hours.
-
After the reaction is complete, the product is isolated by extraction and purified. This method has been shown to be highly efficient for the reduction of cinnamic acid, achieving a high yield of the corresponding propionic acid.[2]
Visualizing the Synthesis Workflow
A logical workflow for the synthesis of this compound via the hydrogenation of 2-methylcinnamic acid is depicted below.
References
A Comparative Guide to Validated Analytical Methods for 3-(2-Methylphenyl)propionic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methylphenyl)propionic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for its development and use. This guide provides a comparative overview of two principal analytical techniques applicable for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to a lack of publicly available validated methods for this specific compound, this guide presents robust, representative methods based on established analytical practices for structurally similar aromatic propionic acids. The experimental protocols and performance data are derived from validated methods for analogous compounds and are intended to serve as a comprehensive starting point for method development and validation.
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics for the validated analysis of this compound using the described HPLC-UV and GC-MS methods.
| Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) |
| Principle | Chromatographic separation of the analyte followed by UV detection. | Chromatographic separation of the volatile derivative followed by mass-based detection. |
| Sample Preparation | Simple dissolution and filtration. | Requires a derivatization step to increase volatility. |
| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector. | Gas chromatograph coupled to a mass spectrometer. |
| Analysis Time | Approximately 10-15 minutes per sample. | Approximately 15-20 minutes per sample. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
| Specificity | High; potential for interference from co-eluting compounds. | Very high; mass spectrometric detection provides excellent specificity. |
| Robustness | Generally robust to minor changes in mobile phase composition and pH. | Robust to minor changes in temperature ramp and gas flow. |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method provides a straightforward approach for the quantification of this compound without the need for derivatization.
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound analytical standard (≥98.0% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment).
-
2. Chromatographic Conditions
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh the sample, dissolve it in a suitable solvent (preferably the mobile phase), and dilute to a concentration within the validated range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Procedure (as per ICH Q2(R1) guidelines)
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Analyze the working standard solutions at a minimum of five concentration levels. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay): Analyze at least six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, column temperature ±5°C) and assess the impact on the results.
Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS) following Derivatization
This method offers higher specificity and sensitivity, which is particularly useful for complex matrices or trace-level quantification. Carboxylic acids generally require derivatization to improve their volatility for GC analysis.
1. Instrumentation and Reagents
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents:
-
This compound analytical standard (≥98.0% purity).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of BF₃ in Methanol.
-
Solvent: Acetonitrile or Dichloromethane (GC grade).
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 3-(3-Methylphenyl)propionic acid).
-
2. GC-MS Conditions
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized analyte and the internal standard.
3. Sample Preparation and Derivatization
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare serial dilutions in the chosen solvent to cover the range of 0.1 µg/mL to 50 µg/mL.
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution in a reaction vial, add the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Validation Procedure (as per ICH Q2(R1) guidelines)
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ/LOD, and Robustness) are assessed similarly to the HPLC method. It is crucial to ensure the derivatization reaction is consistent and complete. The use of an internal standard is highly recommended to correct for variations in the derivatization and injection process.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the analytical methods and their validation.
Caption: General workflow for analytical method development and validation.
Caption: Comparative workflows for HPLC-UV and GC-MS analysis.
A Comparative Guide to Greener Syntheses of 3-(2-Methylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Analysis of Sustainable Synthetic Methodologies
The pursuit of environmentally benign chemical processes has become a critical endeavor in modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of emerging green synthesis methods for 3-(2-Methylphenyl)propionic acid, a valuable building block in the synthesis of various organic molecules. Traditional routes often rely on harsh reagents and generate significant waste. In contrast, the methods benchmarked here—Biocatalytic Hydrolysis and a one-pot Palladium-Catalyzed Heck Coupling/Carbonylation—offer significant advantages in terms of reduced environmental impact, milder reaction conditions, and improved process efficiency.
At a Glance: Comparison of Green Synthesis Methods
| Parameter | Method 1: Biocatalytic Hydrolysis via Alkylation | Method 2: One-Pot Palladium-Catalyzed Heck Coupling & Carbonylation |
| Starting Materials | o-Tolylacetonitrile, Dimethyl Carbonate | o-Bromotoluene, Ethylene, Carbon Monoxide |
| Key Reagents/Catalysts | Nitrilase-producing microorganism, Dimethyl Carbonate, K₂CO₃ | Palladium(II) Acetate, Phosphine Ligand, Triethylamine |
| Solvent | Aqueous buffer, Toluene (for alkylation) | Toluene |
| Reaction Temperature | 25-40°C (Hydrolysis), 180°C (Alkylation) | 100°C (Heck), 120°C (Carbonylation) |
| Reaction Time | 12-48 hours (Hydrolysis), 4 hours (Alkylation) | 18 hours (Heck), 24 hours (Carbonylation) |
| Yield | High (Hydrolysis), ~98% (Alkylation) | Good to Very Good (overall) |
| Key Green Advantages | Use of a biocatalyst, biodegradable waste, mild reaction conditions for hydrolysis, use of a greener methylating agent. | One-pot procedure reduces waste from intermediate purification, high atom economy. |
| Potential Drawbacks | Requires screening and optimization of microorganisms, longer reaction times for hydrolysis. | Use of a precious metal catalyst (Palladium), requires handling of flammable (ethylene) and toxic (carbon monoxide) gases under pressure. |
Method 1: Biocatalytic Hydrolysis via Greener Alkylation
This two-step approach first involves a greener alkylation of o-tolylacetonitrile followed by the enzymatic hydrolysis of the resulting nitrile to the desired carboxylic acid.
Experimental Protocol
Step 1: Alkylation of o-Tolylacetonitrile
-
In a high-pressure autoclave, a mixture of o-tolylacetonitrile (1 equivalent), dimethyl carbonate (10-15 equivalents), and potassium carbonate (2 equivalents) is prepared.
-
The autoclave is sealed and heated to 180°C with stirring for 4 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., toluene).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-(2-methylphenyl)propionitrile.
Step 2: Biocatalytic Hydrolysis
-
A culture of a suitable nitrilase-producing microorganism (e.g., certain strains of Rhodococcus or Aspergillus) is grown in an appropriate medium.
-
The cells are harvested and can be used as whole-cell biocatalysts, either free or immobilized.
-
The 2-(2-methylphenyl)propionitrile obtained from Step 1 is added to a buffered aqueous solution (pH 7-8) containing the whole-cell biocatalyst.
-
The reaction mixture is incubated at a controlled temperature (typically 25-40°C) with agitation for 12-48 hours.
-
Reaction progress is monitored by techniques such as HPLC or GC.
-
Upon completion, the biocatalyst is separated by centrifugation or filtration.
-
The aqueous solution is acidified to precipitate the this compound, which is then collected by filtration and can be further purified by recrystallization.
Method 2: One-Pot Palladium-Catalyzed Heck Coupling and Carbonylation
This method offers a highly efficient one-pot synthesis of this compound from readily available starting materials. The process involves a sequential Heck coupling and carbonylation reaction without the need for isolation of the intermediate styrene derivative.
Experimental Protocol
-
A high-pressure autoclave is charged with o-bromotoluene (1 equivalent), palladium(II) acetate (0.5-2 mol%), a suitable phosphine ligand (e.g., triphenylphosphine or a more specialized ligand, 1-4 mol%), and a base such as triethylamine (1.5 equivalents) in a solvent like toluene.
-
The autoclave is purged with ethylene gas and then pressurized to the desired pressure (e.g., 20-40 bar).
-
The reaction mixture is heated to approximately 100°C and stirred for 18-24 hours to facilitate the Heck coupling reaction, forming 2-vinyltoluene as an intermediate.
-
After the Heck reaction is complete, the autoclave is carefully vented and then purged with carbon monoxide.
-
The reaction mixture is then heated to a higher temperature (e.g., 120°C) under carbon monoxide pressure (e.g., 40-60 bar).
-
The carbonylation reaction is allowed to proceed for 24-48 hours.
-
After cooling and venting the autoclave, the reaction mixture is diluted with an organic solvent and washed with an acidic aqueous solution to remove the base and any remaining catalyst.
-
The organic layer is then extracted with an aqueous sodium hydroxide solution.
-
The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
The product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Logical Workflow of the Compared Synthesis Methods
Caption: Comparative workflow of two green synthesis routes to this compound.
Signaling Pathway and Experimental Workflow Diagrams
While there are no biological signaling pathways directly involved in these chemical syntheses, the following diagrams illustrate the logical flow and key stages of each experimental approach.
Method 1: Experimental Workflow for Biocatalytic Synthesis
Caption: Step-by-step workflow for the biocatalytic synthesis of this compound.
Method 2: Experimental Workflow for Palladium-Catalyzed One-Pot Synthesis
Caption: Sequential workflow for the one-pot palladium-catalyzed synthesis of the target molecule.
Comparative Analysis of Anti-inflammatory Activity: A Novel Compound Versus Naproxen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of a novel therapeutic candidate, designated as Compound X, against the well-established non-steroidal anti-inflammatory drug (NSAID), naproxen. The following sections detail the experimental data from in vitro and in vivo assays, offering a clear, evidence-based evaluation of Compound X's potential as an anti-inflammatory agent.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs).[1][2][3] Prostaglandins are lipid compounds that mediate pain, fever, and inflammation.[4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.[2][4] By blocking the action of these enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Figure 1. Prostaglandin Synthesis Pathway and NSAID Inhibition.
In Vitro Efficacy: Cyclooxygenase (COX) Inhibition
The potency of Compound X and naproxen was evaluated by measuring their ability to inhibit the activity of purified COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) was determined, with lower values indicating greater potency.
Data Summary: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Naproxen | 5.2 | 0.90 | 5.78 |
| Compound X | 25.8 | 0.45 | 57.33 |
Note: Data for naproxen is based on published findings.[5] Data for Compound X is hypothetical for comparative purposes.
The results indicate that while naproxen is a non-selective inhibitor of both COX isoforms, Compound X demonstrates significantly higher selectivity for the COX-2 enzyme.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay quantifies the inhibition of COX-1 and COX-2 by measuring the enzymatic conversion of arachidonic acid to prostaglandin G2.
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are reconstituted in a suitable buffer (e.g., Tris-HCl) and kept on ice.
-
Reagent Preparation : A reaction mix is prepared containing a fluorometric probe, a cofactor (e.g., hematin), and an assay buffer in a 96-well microplate.[6][7]
-
Inhibitor Addition : Test compounds (Compound X and naproxen) and a control inhibitor (e.g., Celecoxib) are dissolved in a solvent like DMSO and added to the wells at various concentrations.[6][8] Control wells receive only the solvent.
-
Pre-incubation : The plate is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for approximately 10-15 minutes to allow the inhibitors to bind to the enzymes.[8]
-
Reaction Initiation : The enzymatic reaction is initiated by adding the arachidonic acid substrate to all wells simultaneously.[7][8]
-
Measurement : The fluorescence (Ex/Em = 535/587 nm) is measured kinetically for 5-10 minutes.[6][7] The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis : The percentage of COX inhibition is calculated for each concentration relative to the enzyme control. The IC50 value is then determined by fitting the data to a dose-response curve.[8]
Figure 2. In Vitro COX Inhibition Assay Workflow.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The anti-inflammatory effects of Compound X and naproxen were assessed in vivo using the carrageenan-induced paw edema model in rats, a standard and widely used model for evaluating acute inflammation.[9]
Data Summary: Inhibition of Paw Edema
| Treatment (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Naproxen (15 mg/kg) | 59% | 81% | 73% | 60% | 39% |
| Compound X (10 mg/kg) | 65% | 85% | 82% | 75% | 68% |
Note: Data for naproxen is based on published findings.[10] Data for Compound X is hypothetical for comparative purposes.
Compound X demonstrated a more potent and sustained reduction in paw edema compared to naproxen at the tested doses.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model measures the ability of a compound to reduce acute inflammation induced by a phlogistic agent.[9][11]
-
Animal Acclimatization : Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing : Animals are fasted overnight and divided into groups: a control group (vehicle), a reference group (naproxen), and test groups (Compound X at various doses). The compounds are administered orally or intraperitoneally 60 minutes before the carrageenan injection.[12]
-
Inflammation Induction : A 0.1 mL injection of 1% w/v carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw of each rat.[13]
-
Edema Measurement : The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10]
-
Data Analysis : The increase in paw volume (edema) is calculated as the difference between the initial and subsequent measurements. The percentage of inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.
Figure 3. In Vivo Carrageenan-Induced Paw Edema Workflow.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Structural Activity Relationship of 3-(2-Methylphenyl)propionic Acid Analogs as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural activity relationships (SAR) of analogs of 3-(2-Methylphenyl)propionic acid, with a focus on their anti-inflammatory properties. While specific SAR studies on a broad series of this compound analogs are limited in publicly available literature, this guide draws upon data from closely related 2-phenylpropionic acid derivatives to elucidate the key structural features influencing their biological activity. The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[1][2]
Mechanism of Action: Inhibition of the Prostaglandin Biosynthesis Pathway
Arylpropionic acid derivatives, including this compound and its analogs, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2] COX-1 is a constitutively expressed enzyme involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are largely attributed to the inhibition of COX-2, whereas the common side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[2]
Figure 1: Simplified signaling pathway of COX inhibition by this compound analogs.
Comparative Analysis of COX Inhibition by 2-Phenylpropionic Acid Analogs
A study by Küçükgüzel et al. (2016) synthesized a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives and evaluated their in vitro inhibitory activity against COX-1 and COX-2 enzymes.[3] The results, summarized in the table below, provide valuable insights into the SAR of this class of compounds. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 4-isobutylphenyl | 1.3 | 3.5 | 0.37 |
| Nimesulide | - | >100 | 0.08 | >1250 |
| 6h | 4-(((5-chloro-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl | 0.25 | 0.09 | 2.78 |
| 6l | 4-(((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl | 0.18 | 0.11 | 1.64 |
| 6d | 4-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl | 2.8 | 4.2 | 0.67 |
| Data sourced from Küçükgüzel et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[3] |
Key Observations from the Data:
-
Compounds 6h and 6l , which feature benzimidazole moieties, demonstrated potent inhibition of both COX-1 and COX-2, with IC50 values lower than the parent compound, ibuprofen.[3]
-
Compound 6l , with a methoxy-substituted benzimidazole, was the most potent inhibitor of COX-1 in this series.[3]
-
Compound 6h , with a chloro-substituted benzimidazole, showed a slight preference for COX-2 inhibition over COX-1.[3]
-
Compound 6d , containing a triazole ring, exhibited weaker inhibitory activity against both isoforms compared to ibuprofen and the benzimidazole-containing analogs.[3]
These findings suggest that the nature of the substituent at the para position of the phenyl ring plays a crucial role in determining the potency and selectivity of COX inhibition. The presence of a benzimidazole ring appears to be favorable for activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to replicate and build upon these findings.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (analogs of this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Detection system (e.g., ELISA for PGE2)
-
Reference inhibitors (e.g., ibuprofen, nimesulide)
-
DMSO (for dissolving compounds)
-
96-well plates
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Dissolve test compounds and reference inhibitors in DMSO to prepare stock solutions.
-
Prepare serial dilutions of the stock solutions in the assay buffer.
-
Prepare the enzyme solutions (COX-1 and COX-2) and arachidonic acid solution in the assay buffer.
-
-
Enzyme Reaction:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the various concentrations of the test compounds or reference inhibitors to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 2: General workflow for the in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer (for measuring paw volume)
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, reference, and test compound groups), with at least five animals per group.
-
-
Compound Administration:
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specific time (e.g., 60 minutes) before the carrageenan injection.
-
The control group receives only the vehicle.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of increase in paw volume (edema) for each group at each time point.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
The results are typically expressed as the mean ± standard error of the mean (SEM). Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.
-
Figure 3: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The structural activity relationship of this compound analogs, as inferred from studies on closely related phenylpropionic acid derivatives, highlights the critical role of substituents on the phenyl ring in modulating their anti-inflammatory activity. The data suggests that the incorporation of heterocyclic moieties, such as benzimidazole, can lead to potent COX inhibitors. The experimental protocols provided herein offer a standardized framework for the continued investigation and development of novel and more effective anti-inflammatory agents based on the this compound scaffold. Further research focusing on a systematic variation of substituents on both the phenyl ring and the propionic acid side chain is warranted to fully elucidate the SAR and to optimize the potency and selectivity of these compounds.
References
A Comparative Guide to the Synthesis of 3-(2-Methylphenyl)propionic Acid: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-(2-Methylphenyl)propionic acid is a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules. This guide provides a detailed comparison of three distinct synthetic pathways to this compound, evaluating them on the basis of cost, yield, and environmental impact. The analysis is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for a given application.
Comparison of Synthesis Pathways
Three primary synthetic routes to this compound are explored: the Malonic Ester Synthesis, the Heck Reaction followed by Carbonylation, and a Grignard Reagent-based approach. Each pathway offers a unique set of advantages and disadvantages in terms of reagent costs, reaction conditions, and overall efficiency.
Data Summary
The following tables provide a quantitative comparison of the three synthesis pathways. Please note that the presented costs are estimates based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.
| Pathway | Starting Materials | Key Reagents | Overall Yield (approx.) | Estimated Reagent Cost per gram of Product (USD) |
| Malonic Ester Synthesis | 2-Methylbenzyl chloride, Diethyl malonate | Sodium ethoxide, NaOH, HCl | 75-85% | 5 - 10 |
| Heck Reaction & Carbonylation | 2-Bromotoluene, Ethylene | Palladium(II) acetate, Triphenylphosphine, Triethylamine, Carbon monoxide, HCl | 60-70% | 15 - 25 |
| Grignard Reagent Synthesis | 2-Methylbenzyl chloride, CO₂ (dry ice) | Magnesium turnings, Dry ether/THF, HCl | 70-80% | 8 - 15 |
Experimental Protocols
Detailed methodologies for each of the three synthesis pathways are provided below.
Pathway 1: Malonic Ester Synthesis
This classical approach involves the alkylation of diethyl malonate with 2-methylbenzyl chloride, followed by hydrolysis and decarboxylation.
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (to form sodium ethoxide).
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
Add 2-methylbenzyl chloride (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl 2-(2-methylbenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(2-methylbenzyl)malonate, add a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation.
-
Cool the mixture to room temperature, and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).
Pathway 2: Heck Reaction and Carbonylation
This modern palladium-catalyzed approach involves the coupling of an aryl halide with an alkene, followed by carbonylation.
Step 1: Heck Reaction
-
In a pressure vessel, combine 2-bromotoluene (1.0 eq), palladium(II) acetate (0.01-0.05 eq), triphenylphosphine (0.02-0.10 eq), and triethylamine (1.5 eq) in a suitable solvent such as acetonitrile or DMF.
-
Pressurize the vessel with ethylene (1.5-2.0 atm).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Cool the vessel, vent the ethylene, and filter the reaction mixture to remove the catalyst.
-
The resulting solution containing 2-methylstyrene is used directly in the next step.
Step 2: Carbonylation
-
To the solution of 2-methylstyrene, add a source of carbon monoxide (e.g., from a cylinder or using a CO-generating reagent) and an acid catalyst (e.g., HCl).
-
Pressurize the reactor with carbon monoxide (5-10 atm).
-
Heat the mixture to 100-120 °C for 6-12 hours.
-
Cool the reactor, vent the CO, and work up the reaction mixture by extraction with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Pathway 3: Grignard Reagent Synthesis
This method utilizes a Grignard reagent formed from 2-methylbenzyl chloride, which is then carboxylated using carbon dioxide.
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-methylbenzyl chloride (1.0 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle warming if necessary.
-
Once the reaction starts, add the remaining 2-methylbenzyl chloride solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice (solid carbon dioxide, excess) in small portions to the vigorously stirred solution.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the this compound by recrystallization.
Cost-Benefit Analysis
Malonic Ester Synthesis:
-
Cost: This pathway generally has the lowest reagent cost. 2-Methylbenzyl chloride and diethyl malonate are relatively inexpensive starting materials.[1][2] The other reagents are common laboratory chemicals.
-
Benefits: It is a well-established and reliable method with typically high yields. The procedure is straightforward and does not require specialized high-pressure equipment.
-
Drawbacks: The use of sodium metal requires careful handling. The multi-step nature of the synthesis can be time-consuming.
Heck Reaction and Carbonylation:
-
Cost: This is the most expensive route due to the use of a palladium catalyst and a phosphine ligand.[3][4][5][6][7] The need for high-pressure equipment for both the Heck reaction and carbonylation steps also adds to the overall cost.
-
Benefits: This method represents a more modern and potentially more versatile approach, allowing for the synthesis of a variety of substituted propionic acids.
-
Drawbacks: Besides the high cost, the reaction conditions can be harsh (high pressure and temperature). The catalyst can be sensitive to air and moisture, and its complete removal from the final product can be challenging. The use of toxic carbon monoxide gas requires specialized safety precautions.
Grignard Reagent Synthesis:
-
Cost: The cost of this pathway is intermediate between the other two. Magnesium is inexpensive, but the requirement for strictly anhydrous conditions can add to the cost of solvents and handling.
-
Benefits: This is a relatively direct two-step synthesis with good yields.
-
Drawbacks: Grignard reagents are highly sensitive to moisture and protic solvents, requiring careful experimental technique and the use of dry reagents and glassware. The reaction with carbon dioxide can sometimes be inefficient if not performed correctly.
Environmental Impact and Safety Considerations
-
Malonic Ester Synthesis: The main environmental concerns are the use of flammable solvents like ethanol and diethyl ether, and the generation of aqueous waste from the workup steps. Sodium ethoxide is corrosive and sodium metal is highly reactive with water.
-
Heck Reaction and Carbonylation: The use of a heavy metal catalyst (palladium) is a significant environmental concern, and efforts should be made to recycle the catalyst. Triphenylphosphine is toxic. Carbon monoxide is a highly toxic gas. The use of organic solvents also contributes to the environmental footprint.
-
Grignard Reagent Synthesis: The primary hazards are associated with the use of highly flammable ethers and the reactivity of the Grignard reagent. The quenching step with acid generates heat and should be performed with care.
Visualization of Synthesis Pathways
Caption: Malonic Ester Synthesis Pathway.
Caption: Heck Reaction and Carbonylation Pathway.
Caption: Grignard Reagent Synthesis Pathway.
Conclusion
The choice of the optimal synthesis pathway for this compound depends on the specific requirements of the project.
-
For cost-sensitive applications and large-scale production , the Malonic Ester Synthesis is likely the most attractive option due to its low reagent costs and high yields.
-
For exploratory research and the synthesis of analogues , the Heck Reaction and Carbonylation pathway offers greater flexibility, despite its higher cost and more demanding reaction conditions.
-
The Grignard Reagent Synthesis provides a solid middle ground, offering a balance between cost, yield, and procedural complexity.
Researchers and drug development professionals should carefully consider these factors, along with their available laboratory infrastructure and safety protocols, when selecting a synthetic route.
References
- 1. indiamart.com [indiamart.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. Triphenylphosphine price,buy Triphenylphosphine - chemicalbook [m.chemicalbook.com]
- 5. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 6. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 7. strem.com [strem.com]
Inter-Laboratory Validation of Analytical Methods for 3-(2-Methylphenyl)propionic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Analysis of Analytical Methodologies
The performance of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are commonly evaluated in inter-laboratory validation studies for organic acids. The following table summarizes hypothetical yet representative performance data for the analysis of 3-(2-Methylphenyl)propionic acid, based on findings for similar compounds.[1]
| Parameter | GC-MS with Derivatization | LC-MS/MS (Direct Injection) |
| Precision (Inter-laboratory CV%) | 9.5% | 7.2% |
| Accuracy (Mean % Recovery) | 96.5% | 98.8% |
| Limit of Quantification (LOQ) (µg/mL) | 0.4 | 0.1 |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Analysis Time per Sample (minutes) | 30 | 15 |
| Sample Preparation Complexity | High | Low |
| Matrix Effect Susceptibility | Low | Medium-High |
Experimental Protocols
Detailed methodologies for the key analytical approaches are outlined below. These protocols are based on established methods for the analysis of organic acids in biological matrices.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
This is a robust and well-established technique for the analysis of volatile and semi-volatile organic compounds.[1] Derivatization is necessary to increase the volatility of this compound.
-
Sample Preparation and Derivatization:
-
Internal Standard Addition: An appropriate internal standard (e.g., a deuterated analog of the analyte) is added to the sample (e.g., 100 µL of plasma or urine).
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated using a solvent such as acetonitrile. The sample is then centrifuged, and the supernatant is collected.
-
Extraction: The analyte is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) at an acidic pH.
-
Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) at an elevated temperature (e.g., 70°C for 30 minutes) to form a volatile trimethylsilyl ester.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Splitless.
-
Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Injection
LC-MS/MS offers high sensitivity and specificity and often requires less extensive sample preparation than GC-MS.[1]
-
Sample Preparation:
-
Internal Standard Addition: An internal standard is added to the sample.
-
Dilution: The sample is diluted with a suitable solvent (e.g., methanol or acetonitrile) to reduce matrix effects. This is often referred to as "dilute-and-shoot".
-
Filtration: The diluted sample is filtered through a 0.22 µm syringe filter prior to injection.
-
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode using multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: Workflow of an inter-laboratory validation study.
References
A Comparative Guide to the Kinetic Studies of 3-(2-Methylphenyl)propionic Acid Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters and experimental methodologies for the formation of 3-(2-Methylphenyl)propionic acid, a valuable building block in pharmaceutical synthesis. Due to the limited availability of direct kinetic studies on this specific molecule, this document leverages data from the closely related and extensively studied hydrogenation of cinnamic acid and its derivatives. This approach offers valuable insights into the expected reaction behavior and provides a robust framework for experimental design.
The primary route for the synthesis of this compound is the catalytic hydrogenation of (2E)-3-(2-methylphenyl)prop-2-enoic acid, also known as 2-methylcinnamic acid. This guide will focus on this pathway and compare it with the hydrogenation of unsubstituted cinnamic acid.
Comparative Kinetic Data
| Substrate | Catalyst | Solvent | Key Kinetic Parameters & Observations |
| Cinnamic Acid | 5% Pd/C | Ethanol | High conversion and 100% selectivity to 3-phenylpropanoic acid under mild conditions (25°C, 10 millibars H₂). Unreduced Pd catalysts showed higher activity than reduced ones.[1] |
| Cinnamic Acid | 5% Ru/C | 1,4-Dioxane | At 220°C and 6.89 MPa H₂, hydrogenation of the C=C bond, aromatic ring, and carboxylic acid group was observed, indicating lower selectivity.[2][3] |
| Cinnamic Acid | Chloro(1,5-cyclooctadiene) rhodium(I) dimer | Tetrahydrofuran | Transfer hydrogenation using formic acid as a hydrogen source at 65°C achieved a 95% yield of 3-phenylpropanoic acid, demonstrating high selectivity for the C=C bond.[4][5] |
| α-Methylcinnamic Acid | Pd/Al₂O₃ | Dichloromethane, Isopropanol, 1,4-Dioxane | The reaction is zero-order with respect to hydrogen pressure and first-order with respect to the concentration of α-methylcinnamic acid. The reaction rate is highly dependent on the solvent.[6] |
Experimental Protocols
This section details a general experimental protocol for the catalytic hydrogenation of a substituted cinnamic acid, which can be adapted for the synthesis of this compound.
Catalytic Hydrogenation of 2-Methylcinnamic Acid (General Procedure)
1. Catalyst Preparation and Activation (if required):
-
A commercially available catalyst, such as 5% Palladium on Carbon (Pd/C), is typically used.
-
For some catalysts, a pre-reduction step may be necessary. This often involves treating the catalyst with hydrogen gas at an elevated temperature.
2. Reaction Setup:
-
The hydrogenation reaction is typically carried out in a stirred tank reactor or a similar pressure vessel.[1]
-
2-methylcinnamic acid is dissolved in a suitable solvent, such as ethanol.[1]
-
The catalyst is added to the solution. A typical catalyst loading is in the range of 1-10 mol% relative to the substrate.
3. Hydrogenation Reaction:
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.
-
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10 millibars to 6.89 MPa).[1][3]
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25°C to 220°C) for a specified duration.[1][3]
-
The progress of the reaction can be monitored by measuring hydrogen uptake or by analyzing samples of the reaction mixture at regular intervals using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]
4. Product Isolation and Purification:
-
Upon completion of the reaction, the reactor is depressurized and purged with an inert gas.
-
The catalyst is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator).
-
The resulting crude product, this compound, can be further purified by recrystallization or chromatography if necessary.
5. Analysis:
-
The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformation and the general workflow for a kinetic study of this nature.
Figure 1. Reaction pathway for the formation of this compound.
Figure 2. Experimental workflow for kinetic studies.
References
Safety Operating Guide
Proper Disposal of 3-(2-Methylphenyl)propionic Acid: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 3-(2-Methylphenyl)propionic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This compound is classified as an irritant and requires disposal as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Immediate Safety and Disposal Procedures
When preparing for the disposal of this compound, it is crucial to prevent its release into the environment. Do not discharge it into drains, soil, or waterways. The primary method of disposal is to engage a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Segregation and Collection: Collect waste this compound in a designated, properly labeled, and sealed container. Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the waste container with the chemical name, "Hazardous Waste," and any other information required by your institution's safety protocols and local regulations.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.[1][2][3]
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using appropriate cleaning agents. Dispose of contaminated personal protective equipment (PPE) and cleaning materials as hazardous waste.
Hazard Summary
This compound presents several hazards that necessitate careful handling and disposal. The following table summarizes its classification according to the Globally Harmonized System (GHS).[4]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P501: Dispose of contents/container to an approved waste disposal plant |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P501: Dispose of contents/container to an approved waste disposal plant |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Protocols for Handling 3-(2-Methylphenyl)propionic Acid
For laboratory professionals engaged in research and development, the safe handling of chemical compounds is of paramount importance. This document provides comprehensive safety and logistical guidance for 3-(2-Methylphenyl)propionic acid, outlining essential personal protective equipment (PPE), a detailed operational plan, and proper disposal procedures to ensure the well-being of personnel and the integrity of experimental work.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede the handling of this compound. Based on the hazard profile of closely related isomers, which indicates risks of skin, eye, and respiratory irritation, the following PPE is recommended to minimize exposure.[1][2][3][4]
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber or other compatible material[1] |
| Body Protection | Laboratory coat | Standard protective laboratory coat |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) | Required when engineering controls are insufficient or when handling the substance as a powder, to avoid inhalation of dust.[1] |
Operational Plan: From Receipt to Disposal
Adherence to a structured operational plan is critical for safety and procedural consistency.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if there is a potential for dust or aerosol generation.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[3][4]
2. Handling Procedures:
-
Before commencing work, ensure all required PPE is correctly worn.
-
After handling, wash hands thoroughly with soap and water.[2][3]
3. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[2][3][4]
-
Keep the container tightly sealed to prevent contamination and exposure.[2][3][4]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
The disposal of this compound and its containers must be treated as hazardous waste. Compliance with all local, state, and federal regulations is mandatory.
Disposal Steps:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not dispose of the chemical down the drain or in general laboratory trash.[2][5]
-
Arrange for collection by a licensed hazardous waste disposal company.[3][6]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
